N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(2)8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCWRMHLSZGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334672 | |
| Record name | N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54672-09-2 | |
| Record name | N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide on N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline: Data Inaccessible for CAS Number 2639-58-9
A comprehensive search for technical data on N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline with the specified CAS number 2639-58-9 has revealed a significant discrepancy. The provided CAS number is not associated with the requested chemical compound in established chemical databases.
Extensive searches across multiple chemical and scientific databases have failed to identify any compound with the name this compound corresponding to the CAS number 2639-58-9. It is highly probable that the provided CAS number contains a typographical error.
Interestingly, a very similar CAS number, 2639-63-6 , is consistently and correctly assigned to the compound Hexyl butyrate . This suggests a possible transcription error in the user's request.
Due to this fundamental inconsistency, it is not possible to provide an in-depth technical guide with the requested data, experimental protocols, and visualizations for this compound under the CAS number 2639-58-9. The integrity and accuracy of a technical whitepaper rely on a confirmed and correct chemical identifier.
To proceed with generating the requested technical guide, a corrected and verified CAS number for this compound is required. Researchers, scientists, and drug development professionals are advised to verify the CAS numbers of the compounds they are investigating to ensure they are accessing the correct data.
Once the correct CAS number is provided, a thorough search for the required information, including physicochemical properties, synthesis protocols, and biological activity data, can be conducted to generate the comprehensive technical guide as originally requested.
In-Depth Technical Guide: Physicochemical Properties of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, a substituted aniline of interest in various chemical and pharmaceutical research domains. This document consolidates available data on its core properties, outlines relevant experimental protocols, and presents visual workflows for its synthesis and analysis.
Core Physicochemical Properties
This compound is a solid aromatic compound. While extensive experimental data is not uniformly available in the public domain, the following table summarizes its key physicochemical properties based on available information.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃N₂O₂ | [1] |
| Molecular Weight | 234.18 g/mol | [1] |
| CAS Number | 54672-09-2 | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 277.8 °C at 760 mmHg | N/A |
| Density | 1.355 g/cm³ | N/A |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitrobenzotrifluoride, with dimethylamine. This method is analogous to the synthesis of similar nitroaniline derivatives.[3]
Reaction:
-
Starting Material: 2-Chloro-5-nitrobenzotrifluoride
-
Reagent: Dimethylamine (in a suitable solvent, e.g., ethanol or as an aqueous solution)
-
Conditions: The reaction is typically carried out at an elevated temperature in a sealed vessel to contain the volatile dimethylamine. The use of a base may be employed to neutralize the hydrochloric acid formed during the reaction.
Illustrative Protocol:
-
In a pressure-resistant vessel, 2-chloro-5-nitrobenzotrifluoride is dissolved in a suitable solvent such as ethanol.
-
An excess of a solution of dimethylamine in ethanol or water is added to the vessel.
-
The vessel is sealed and heated to a temperature typically ranging from 100 to 150 °C for several hours.
-
After cooling to room temperature, the reaction mixture is transferred to a round-bottom flask.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the two methyl groups of the dimethylamino moiety. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the trifluoromethyl carbon, the aromatic carbons, and the methyl carbons.
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
2. Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.
3. High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) would be employed. The purity is determined by the relative area of the main peak.
Visualized Workflows
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
References
An In-Depth Technical Guide to N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and a potential synthetic route for N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, a compound of interest in various fields of chemical research and development. Due to the specificity of this molecule, publicly available experimental data is limited. The synthesis protocol outlined below is based on established chemical principles of nucleophilic aromatic substitution.
Chemical Structure and Properties
This compound possesses a substituted aniline core. The key structural features include a dimethylamino group at position 1, a nitro group at position 4, and a trifluoromethyl group at position 2 of the benzene ring.
Structure:
Chemical Identifiers:
-
CAS Number: 54672-09-2
A comprehensive summary of the physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₉F₃N₂O₂ |
| Molecular Weight | 234.18 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable precursor. The reaction of 2-chloro-5-nitrobenzotrifluoride with dimethylamine is a logical synthetic pathway. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic attack by dimethylamine, leading to the displacement of the chlorine atom.
Experimental Protocol: A Proposed Method
The following is a proposed experimental protocol based on general procedures for similar nucleophilic aromatic substitution reactions. Researchers should optimize these conditions for their specific laboratory setup and scale.
Reaction:
2-chloro-5-nitrobenzotrifluoride + (CH₃)₂NH → this compound + HCl
Reagents and Materials:
-
2-chloro-5-nitrobenzotrifluoride
-
Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) to neutralize the HCl byproduct
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2-chloro-5-nitrobenzotrifluoride in a suitable anhydrous solvent (e.g., DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture. This will neutralize the hydrochloric acid formed during the reaction.
-
Addition of Dimethylamine: Slowly add a solution of dimethylamine to the stirred reaction mixture at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Yield | Dependent on optimized conditions |
| Purity | >95% (after purification) |
| ¹H NMR | Expected signals for aromatic protons, N-methyl protons, and coupling patterns consistent with the structure. |
| ¹³C NMR | Expected signals for aromatic carbons, N-methyl carbons, and the trifluoromethyl carbon. |
| Mass Spec (EI) | Molecular ion peak corresponding to the molecular weight of the product. |
Synthesis Workflow Diagram
The logical flow of the proposed synthesis is depicted in the following diagram.
Spectroscopic Profile of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline (CAS No. 41512-62-3), also known as 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the available spectroscopic information and standardized experimental protocols.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of experimental NMR data for this specific compound in public databases, representative data for structurally similar compounds are provided for comparative purposes.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data sourced from NIST WebBook for 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline | ||
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| ~2950-2850 | Weak-Medium | Aliphatic C-H Stretch (N-CH₃) |
| ~1600-1585 | Medium-Strong | Aromatic C=C Stretch & Asymmetric NO₂ Stretch |
| ~1500-1400 | Medium-Strong | Aromatic C=C Stretch |
| ~1350-1330 | Strong | Symmetric NO₂ Stretch |
| ~1300-1100 | Strong | C-N Stretch & C-F Stretch |
Table 2: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Data sourced from NIST WebBook for 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline (Electron Ionization) | ||
| 234.18 | ~60 | [M]⁺ (Molecular Ion) |
| 217 | ~100 | [M - OH]⁺ or [M - NH]⁺ |
| 188 | ~30 | [M - NO₂]⁺ |
| 149 | ~40 | Further Fragmentation |
Table 3: Representative ¹H NMR Data (for N,N-dimethyl-4-nitroaniline)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data for a structurally related compound lacking the CF₃ group | |||
| 8.10 - 8.20 | d | 2H | Aromatic H (ortho to NO₂) |
| 6.65 - 6.75 | d | 2H | Aromatic H (ortho to N(CH₃)₂) |
| 3.10 | s | 6H | N(CH₃)₂ |
Table 4: Representative ¹³C NMR Data (for N,N-dimethyl-4-nitroaniline)
| Chemical Shift (ppm) | Assignment |
| Data for a structurally related compound lacking the CF₃ group | |
| ~155 | Aromatic C-N(CH₃)₂ |
| ~147 | Aromatic C-NO₂ |
| ~126 | Aromatic C-H (ortho to NO₂) |
| ~111 | Aromatic C-H (ortho to N(CH₃)₂) |
| ~40 | N(CH₃)₂ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of the purified analyte is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm. The number of scans can range from 16 to 64, with a relaxation delay of 1-5 seconds, to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 75 or 125 MHz). A proton-decoupled pulse sequence is employed with a spectral width of 0 to 200 ppm. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) and a relaxation delay of 2 seconds are typically required.
Chemical shifts for both ¹H and ¹³C spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide powder and pressing the mixture into a transparent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.[1]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on the GC column before entering the ion source of the mass spectrometer. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4] The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[2][3][4]
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: A flowchart illustrating the typical workflow from chemical synthesis to spectroscopic analysis and final reporting.
References
- 1. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 13C NMR [m.chemicalbook.com]
- 3. 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
Determining the Solubility of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological testing. Solubility data informs solvent selection for reactions, crystallization processes, and the preparation of solutions for analysis and screening. This guide provides the necessary protocols to empower researchers to generate this crucial data in-house.
Quantitative Solubility Data
As of the date of this publication, specific experimental data on the solubility of this compound in common organic solvents is not published. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this data. The following table provides a recommended format for recording and presenting the determined solubility values.
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Acetone | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |
| e.g., Ethanol | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |
| e.g., Dichloromethane | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |
| e.g., Toluene | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |
| e.g., Ethyl Acetate | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |
| e.g., Methanol | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |
| e.g., Acetonitrile | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |
| e.g., Tetrahydrofuran | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
The following sections detail the methodologies for determining the solubility of this compound.
Gravimetric Method
The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a liquid.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
This compound (solute)
-
Organic solvents of interest (e.g., acetone, ethanol, dichloromethane, etc.)
-
Analytical balance (accurate to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial or flask containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[2][4]
-
Seal the container to prevent solvent evaporation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24 hours, depending on the solvent and the compound's dissolution rate.[4] It is advisable to determine the time to equilibrium in a preliminary experiment.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe equipped with a chemically resistant filter (e.g., PTFE).
-
-
Solvent Evaporation and Weighing:
-
Transfer the accurately measured volume of the saturated solution into a pre-weighed, clean, and dry evaporation dish or vial.
-
Record the initial weight of the dish/vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a controlled temperature (below the decomposition temperature of the compound) can be used.
-
Once the solvent is completely removed, dry the remaining solid residue to a constant weight in an oven or desiccator.[2]
-
Weigh the evaporation dish/vial containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution taken (mL)) * 100
-
Solubility (mol/L) = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / (Volume of solution taken (mL) / 1000)
-
Spectroscopic Method (Alternative)
For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid method for determining solubility.[5]
Principle:
This method relies on creating a calibration curve of absorbance versus concentration for the compound in the solvent of interest. A saturated solution is then prepared, filtered, and diluted to fall within the concentration range of the calibration curve. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.
Brief Protocol:
-
Prepare a standard stock solution of known concentration.
-
Create a series of dilutions from the stock solution and measure their absorbance at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
Prepare a saturated solution as described in the gravimetric method.
-
Filter the saturated solution and dilute a known volume of the filtrate with the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Calculate the original solubility by multiplying the concentration by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Conclusion
While published quantitative solubility data for this compound is currently unavailable, this guide provides researchers with the necessary tools to generate this data reliably. The detailed gravimetric method protocol, along with the suggested data presentation format and workflow visualization, offers a robust framework for determining the solubility of this compound in various organic solvents. This information is invaluable for advancing research and development activities involving this compound.
References
The Dual Nature of the Trifluoromethyl Group: An In-depth Technical Guide to Electron-Donating and Withdrawing Effects in Substituted Trifluoromethyl Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into an aniline scaffold profoundly alters its electronic properties, a critical consideration in the rational design of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive analysis of the electron-donating and withdrawing effects in substituted trifluoromethyl anilines, presenting quantitative data, detailed experimental protocols, and visual representations of relevant chemical processes. Understanding these substituent effects is paramount for predicting molecular reactivity, bioavailability, and metabolic stability.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents on the aniline ring can be quantified through various physicochemical parameters, most notably Hammett constants (σ) and acid dissociation constants (pKa). The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the electron density of the aromatic ring and the basicity of the amino group.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethyl group possesses a positive Hammett constant, indicating its strong electron-withdrawing nature.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -CF₃ | 0.43[1] | 0.54[1] |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Table 1: Hammett Substituent Constants for Selected Groups. This table allows for a direct comparison of the electronic influence of the trifluoromethyl group with other common substituents.
Acidity Constant (pKa) Values
The pKa value of the anilinium ion is a direct measure of the basicity of the aniline. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus lowering the pKa of the conjugate acid (making the aniline less basic). Conversely, electron-donating groups increase the electron density on the nitrogen, leading to a higher pKa.
| Aniline Derivative | pKa of Conjugate Acid |
| Aniline | 4.60 |
| 4-Trifluoromethylaniline | 2.75 |
| 3-Trifluoromethylaniline | 3.20 |
| 2-Trifluoromethylaniline | 0.48 |
| 3,5-Bis(trifluoromethyl)aniline | 2.15 (Predicted)[2] |
| 4-Methylaniline | 5.08 |
| 4-Methoxyaniline | 5.34 |
| 4-Chloroaniline | 3.98 |
| 4-Nitroaniline | 1.00 |
Table 2: pKa Values of Substituted Anilinium Ions. This table demonstrates the significant decrease in basicity of aniline upon introduction of one or more trifluoromethyl groups.
Experimental Protocols
Accurate determination of Hammett constants and pKa values is crucial for quantitative structure-activity relationship (QSAR) studies. The following sections outline the methodologies for these key experiments.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance.[3]
Principle: A solution of the substituted trifluoromethyl aniline is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the aniline has been protonated.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the substituted trifluoromethyl aniline (e.g., 0.01 M) in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system (e.g., water-ethanol or water-DMSO) may be necessary.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[4][5]
-
-
Titration:
-
Pipette a known volume of the aniline solution into a beaker equipped with a magnetic stirrer and a calibrated pH electrode.
-
Begin the titration by adding small, precise increments of the standardized HCl solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the anilinium ion.[4]
-
Determination of Hammett Constants (σ)
Hammett constants are typically determined by measuring the equilibrium or rate constants of a reaction for a series of substituted compounds. For anilines, this often involves measuring the ionization constants of the corresponding anilinium ions or the rates of reaction where the aniline acts as a nucleophile.
Methodology using UV-Vis Spectrophotometry:
This method is based on the difference in the UV-Vis absorption spectra of the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule.[3]
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted trifluoromethyl aniline of known concentration in a suitable solvent.
-
Prepare a series of buffer solutions with accurately known pH values spanning a range around the expected pKa of the aniline.
-
-
Spectroscopic Measurements:
-
For each buffer solution, add a small, constant volume of the aniline stock solution to a cuvette.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
-
Data Analysis:
-
At the chosen wavelength, plot the absorbance versus the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The pKa can be determined from the inflection point of this curve.
-
The Hammett constant (σ) can then be calculated using the Hammett equation: σ = (pKa₀ - pKa) / ρ, where pKa₀ is the pKa of the unsubstituted anilinium ion and ρ is the reaction constant for the ionization of anilinium ions in the chosen solvent system (ρ is often assumed to be 1 for this purpose).
-
Visualizing Reaction Mechanisms and Workflows
The electronic properties of substituted trifluoromethyl anilines dictate their reactivity and are central to their synthetic and functional pathways. Graphviz diagrams are provided to illustrate these relationships.
Synthesis of Substituted Trifluoromethyl Anilines
The synthesis of these compounds often involves the introduction of the trifluoromethyl group onto a pre-functionalized aniline or the construction of the aniline ring on a trifluoromethylated precursor.
Caption: A generalized workflow for the synthesis of substituted trifluoromethyl anilines.
Radical Trifluoromethylation Mechanism
The introduction of a trifluoromethyl group can proceed through a radical mechanism, particularly when using reagents like trifluoromethyl radical precursors.
Caption: A simplified radical mechanism for the trifluoromethylation of an aniline.
Photoinduced Difluoroalkylation of Anilines
Recent advancements have enabled the difluoroalkylation of anilines through photoinduced processes, often involving an electron donor-acceptor (EDA) complex.[6][7]
Caption: Mechanism of photoinduced difluoroalkylation of anilines via an EDA complex.[6][7]
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing effect on the aniline ring, significantly decreasing the basicity of the amino group. This effect is quantitatively captured by Hammett constants and pKa values. The ability to precisely measure these parameters through established experimental protocols is essential for the development of predictive QSAR models in drug discovery and materials science. The mechanistic understanding of how trifluoromethyl groups are introduced and how they influence reactivity provides a foundation for the design of novel molecules with tailored electronic properties. This guide serves as a foundational resource for researchers navigating the complex interplay of substituent effects in this important class of compounds.
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. researchgate.net [researchgate.net]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Double-Edged Sword: Unveiling the Biological Potential of Trifluoromethyl-Substituted Nitroanilines
For Immediate Release
A comprehensive technical guide released today sheds light on the promising yet complex biological activities of trifluoromethyl-substituted nitroanilines, a class of chemical compounds demonstrating significant potential in the realms of anticancer and antimicrobial research. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a vital resource, consolidating quantitative data, detailed experimental protocols, and visualizations of the molecular pathways these compounds influence.
The inclusion of a trifluoromethyl group (-CF3) in organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall biological efficacy. When combined with a nitroaniline scaffold, these properties give rise to compounds with notable cytotoxic effects against various cancer cell lines and potent inhibitory activity against a range of microbial pathogens.
Anticancer Activity: Inducing Cellular Demise
Numerous studies have highlighted the potential of trifluoromethyl-substituted nitroaniline derivatives as anticancer agents. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. Evidence suggests that these compounds can trigger the intrinsic apoptotic pathway, a complex signaling cascade within the cell.
Quantitative Analysis of Anticancer Potency
The cytotoxic effects of various trifluoromethyl-containing aniline and related heterocyclic derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, has been a key metric in these studies.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62[1] |
| 3a (5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative) | A375 (Melanoma) | >50[1] |
| C32 (Melanoma) | 28.3[1] | |
| DU145 (Prostate) | 29.1[1] | |
| MCF-7 (Breast) | >50[1] | |
| 3b (5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative) | A375 (Melanoma) | 25.4[1] |
| C32 (Melanoma) | 24.4[1] | |
| DU145 (Prostate) | 27.8[1] | |
| MCF-7 (Breast) | 33.5[1] |
Antimicrobial Activity: A Barrier Against Pathogens
Derivatives of trifluoromethyl-substituted nitroanilines have also demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and certain pathogenic fungi. The lipophilicity conferred by the trifluoromethyl group is thought to facilitate the disruption of bacterial cell membranes.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 50 |
| Vibrio harveyi | 50 | |
| Vibrio vulnificus | 75 | |
| Fluoro and nitro substituted aniline moiety (30) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25[2] |
| Trifluoromethyl-substituted pyrazole derivative (13) | MRSA strain | 3.12[2] |
| Bromo and trifluoromethyl substituted pyrazole derivative (25) | S. aureus (3 of 5 strains) | 0.78[2] |
| S. epidermidis | 1.56[2] | |
| E. faecium | 0.78[2] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the precise molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents. While research is ongoing, the induction of apoptosis via the caspase signaling cascade is a prominent proposed mechanism for their anticancer activity.
The evaluation of the biological activity of these compounds follows a standardized workflow, from initial synthesis to comprehensive biological screening.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are paramount.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: Following the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microdilution Plate: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis of Trifluoromethyl-Substituted Nitroanilines
The synthesis of these compounds typically involves multi-step chemical reactions. A common approach is the nitration of a trifluoromethyl-substituted aniline or anilide precursor. For example, 4-nitro-3-(trifluoromethyl)aniline can be prepared by the nitration of m-(trifluoromethyl)phenyl]acetamide, followed by the removal of the acetyl protecting group. The precise control of reaction conditions is crucial to ensure the desired substitution pattern and high purity of the final product.
While the potential of trifluoromethyl-substituted nitroanilines in drug discovery is evident, further research is required to fully elucidate their mechanisms of action, optimize their structure-activity relationships, and evaluate their safety profiles for potential clinical applications. This technical guide serves as a foundational resource to propel these critical next steps in the development of novel therapeutics.
References
N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline: A Comprehensive Technical Guide for Researchers
For immediate release: A detailed technical guide on the synthetic building block, N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical properties, synthesis, and potential applications as a key intermediate in the creation of complex molecules for the pharmaceutical and agrochemical industries.
Core Chemical Properties
This compound, with CAS number 54672-09-2, is a substituted aromatic amine. Its structure, featuring a trifluoromethyl group ortho to the dimethylamino group and a nitro group para to it, makes it a valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the properties of the amino group.
A summary of its known and analogous physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 54672-09-2 | [1][2][3] |
| Molecular Formula | C₉H₉F₃N₂O₂ | |
| Molecular Weight | 234.18 g/mol | |
| Appearance | Yellow, low melting solid | |
| Melting Point | 44-45 °C | |
| Boiling Point | Not explicitly available | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable precursor.
Synthetic Pathway
The reaction proceeds via the displacement of a halide from 2-chloro-5-nitrobenzotrifluoride by dimethylamine. The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring, making it susceptible to nucleophilic attack.
Experimental Protocol
While a specific protocol for the synthesis with dimethylamine is not publicly detailed, a highly analogous procedure using ammonia provides a robust template. The following is an adapted experimental protocol based on a patented method for a similar transformation.[4]
Materials:
-
2-chloro-5-nitrobenzotrifluoride (1.0 eq)
-
Anhydrous dimethylamine (excess, e.g., 5-10 eq)
-
Anhydrous ethanol or methanol as solvent
-
High-pressure reaction vessel (autoclave)
Procedure:
-
A high-pressure autoclave is charged with 2-chloro-5-nitrobenzotrifluoride and anhydrous ethanol (or methanol).
-
The vessel is sealed and cooled. An excess of liquefied anhydrous dimethylamine is then introduced.
-
The mixture is heated to a temperature in the range of 150-200 °C. The reaction is maintained at this temperature for approximately 20 hours.
-
After the reaction period, the vessel is cooled to room temperature (e.g., 15 °C), and the pressure is carefully released.
-
The resulting mixture is filtered to collect the crude product.
-
The collected solid is washed with cold ethanol (or methanol) to remove residual impurities.
-
The product can be further purified by recrystallization from a suitable solvent.
Quantitative Data (based on analogous reaction with ammonia): [4]
-
Yield: 87-95%
Reactions and Applications as a Synthetic Building Block
This compound is a versatile building block, primarily due to the reactivity of its nitro group and the potential for electrophilic substitution on the aromatic ring, directed by the dimethylamino group.
Reduction of the Nitro Group
A key reaction of this building block is the reduction of the nitro group to an amine, which opens up a wide range of subsequent chemical transformations. This creates a valuable trifluoromethyl-substituted diamine derivative.
Applications in Drug Discovery and Agrochemicals
Aniline derivatives containing trifluoromethyl groups are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
While specific drugs synthesized directly from this compound are not widely reported in public literature, its structural motifs are present in various bioactive molecules. For instance, the related compound, 4-nitro-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[5][6] The subject compound of this guide offers an alternative substitution pattern for the development of new chemical entities in similar therapeutic areas.
Spectroscopic and Analytical Data
| Data Type | Analogous Compound | Key Features | Source |
| IR Spectrum | 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline | Strong absorptions corresponding to N-O stretching of the nitro group and C-F stretching of the trifluoromethyl group are expected. | [7] |
| ¹H NMR | N,N-dimethyl-4-nitroaniline | A singlet for the N(CH₃)₂ protons and distinct signals in the aromatic region, with coupling patterns dictated by the substitution. | [8] |
| Mass Spec. | 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. | [7] |
Researchers are advised to perform full analytical characterization upon synthesis to confirm the identity and purity of the compound.
This technical guide serves as a foundational resource for scientists and researchers interested in utilizing this compound in their synthetic endeavors. Its unique substitution pattern and reactivity profile position it as a valuable building block for the discovery of novel chemical entities.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CAS#:54672-09-2 | 2-trifluoromethyl-n,n-dimethyl-4-nitroaniline | Chemsrc [chemsrc.com]
- 3. Aceschem Inc. Product Catalog_Page190_ChemicalBook [chemicalbook.com]
- 4. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline [webbook.nist.gov]
- 8. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide on the Reactivity of the Nitro Group in N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in the synthetically significant molecule, N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, combined with the electron-donating N,N-dimethylamino group, imparts a unique and versatile reactivity profile to this compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the electronic interplay of its substituents on the aromatic ring. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, acting through both inductive and resonance effects. This electron deficiency significantly influences the susceptibility of the aromatic ring to nucleophilic attack and modulates the reactivity of the nitro group itself. Conversely, the N,N-dimethylamino group (-N(CH₃)₂) is a strong electron-donating group through resonance, which can influence the regioselectivity of certain reactions.
The primary modes of reactivity concerning the nitro group in this molecule are:
-
Reduction to an Amino Group: The nitro group can be readily reduced to a primary amine, yielding 4-amino-N,N-dimethyl-2-(trifluoromethyl)aniline. This transformation is a cornerstone in synthetic strategies, as the resulting aniline is a versatile precursor for a wide array of further chemical modifications.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nature of the nitro group, particularly in the para position, in concert with the ortho-trifluoromethyl group, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of suitable leaving groups on the ring by a variety of nucleophiles.
Synthesis of this compound
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Key Reactions of the Nitro Group
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.
A general procedure for the reduction of a nitroarene to an aniline using palladium on carbon (Pd/C) and hydrogen gas is as follows:
-
Catalyst Charging: In a suitable reaction vessel, the nitro-substituted aniline is dissolved in a solvent such as methanol or ethanol. To this solution, a catalytic amount of 10% Pd/C is added under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: The reaction vessel is then evacuated and backfilled with hydrogen gas (typically at a pressure of 1-4 atmospheres).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting aniline can be purified by standard techniques such as recrystallization or column chromatography.
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| N-methyl-4-nitro-2-(trifluoromethyl)aniline | N-methyl-4-amino-2-(trifluoromethyl)aniline | H₂, Pd/C, Ethanol, RT | High (expected) | N/A |
| 4-chloro-3-nitro-benzotrifluoride | 2-nitro-4-trifluoromethyl-aniline | aq. NH₃, 115°C, 6h | 99% | [2] |
Note: Specific quantitative data for the reduction of this compound was not found in the searched literature. The data presented is for analogous reactions and serves as a predictive guide.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient aromatic ring of this compound is susceptible to nucleophilic attack. While the nitro group itself can sometimes act as a leaving group in highly activated systems, it is more common for it to activate a leaving group at another position on the ring. The general mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a Meisenheimer complex intermediate. However, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism.[3]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
A general procedure for an SNAr reaction of an activated aryl halide with an amine is as follows:
-
Reaction Setup: The activated aromatic substrate is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile and Base: The amine nucleophile is added to the solution, often in the presence of a base (e.g., potassium carbonate) to facilitate the reaction.
-
Heating: The reaction mixture is typically heated to an elevated temperature (e.g., 80-120 °C) to promote the substitution.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Conclusion
This compound is a versatile building block in organic synthesis, primarily due to the reactivity imparted by the nitro group. Its facile reduction to the corresponding aniline provides a gateway to a multitude of further functionalizations. Furthermore, the strong electron-withdrawing character of the nitro and trifluoromethyl groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents. The experimental protocols and reactivity principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important chemical intermediate in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization of conditions for this particular molecule would be a valuable contribution to the field.
References
An In-Depth Technical Guide to the HOMO-LUMO Analysis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and practical application of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for the molecule N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. Understanding the frontier molecular orbitals is crucial for predicting the chemical reactivity, electronic properties, and potential applications of this compound in medicinal chemistry and materials science.
Introduction to this compound and Frontier Orbital Theory
This compound is a substituted aromatic amine featuring strong electron-donating (dimethylamino) and electron-withdrawing (nitro and trifluoromethyl) groups. This electronic push-pull system suggests potentially significant intra-molecular charge transfer characteristics. Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The HOMO, the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital lacking electrons, acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Computational Methodology for HOMO-LUMO Analysis
The electronic properties and frontier orbitals of this compound can be effectively studied using computational quantum chemistry methods, particularly Density Functional Theory (DFT).
Experimental Protocol: A DFT-Based Approach
-
Molecular Structure Creation: The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: To find the most stable conformation of the molecule, a geometry optimization is performed. This is typically carried out using DFT with a functional such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1] The optimization process calculates the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Calculation: With the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.
-
Data Extraction and Analysis: From the output of the calculation, the energies of the HOMO and LUMO are extracted. These values are then used to calculate several key quantum chemical descriptors that provide insights into the molecule's reactivity.
Workflow for Computational HOMO-LUMO Analysis
The following diagram illustrates the typical workflow for a computational analysis of frontier molecular orbitals.
Caption: Workflow for a typical computational HOMO-LUMO analysis.
Quantitative Data and Reactivity Descriptors
| Parameter | Symbol | Formula | N,N-dimethyl-4-nitroaniline (Reference) | This compound (Predicted) |
| HOMO Energy | EHOMO | - | -6.2 eV (approx.) | Lower (-6.5 eV approx.) |
| LUMO Energy | ELUMO | - | -2.5 eV (approx.) | Lower (-2.9 eV approx.) |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 3.7 eV | Slightly smaller (3.6 eV) |
| Ionization Potential | I | -EHOMO | 6.2 eV | Higher (6.5 eV) |
| Electron Affinity | A | -ELUMO | 2.5 eV | Higher (2.9 eV) |
| Global Hardness | η | (I - A) / 2 | 1.85 eV | Higher (1.8 eV) |
| Global Softness | S | 1 / (2η) | 0.27 eV-1 | Lower (0.28 eV-1) |
| Electronegativity | χ | (I + A) / 2 | 4.35 eV | Higher (4.7 eV) |
| Chemical Potential | μ | -(I + A) / 2 | -4.35 eV | Lower (-4.7 eV) |
| Electrophilicity Index | ω | μ2 / (2η) | 5.12 eV | Higher (5.8 eV) |
Note: Values for N,N-dimethyl-4-nitroaniline are representative and based on typical DFT calculations for similar molecules.[2] Values for the target compound are predictive.
Interpretation of Descriptors:
-
HOMO-LUMO Gap (ΔE): This is a key indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability.[3] The introduction of the CF3 group is predicted to slightly decrease the gap, suggesting a modest increase in reactivity.
-
Ionization Potential (I) and Electron Affinity (A): These relate to the molecule's ability to donate and accept electrons, respectively. The predicted higher values for the trifluoromethyl derivative indicate it is a better electron acceptor and a poorer electron donor than the parent compound.
-
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. The predicted higher ω for this compound suggests it is a stronger electrophile.
Visualization of Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the calculated frontier orbital energies and the derived chemical reactivity descriptors.
Caption: Derivation of chemical reactivity descriptors from HOMO/LUMO energies.
Conclusion
The HOMO-LUMO analysis of this compound, performed through computational methods like DFT, provides invaluable insights into its electronic structure and chemical behavior. The presence of both strong electron-donating and withdrawing groups leads to a complex electronic environment. By calculating the frontier orbital energies and the associated reactivity descriptors, researchers can predict the molecule's stability, reactivity, and potential as an electrophile. This theoretical framework is a powerful predictive tool in the rational design of novel molecules for drug development and advanced materials.
References
An In-depth Technical Guide to N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline Derivatives and Analogs for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and its derivatives, a class of compounds with significant potential in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group imparts unique properties, including enhanced metabolic stability and lipophilicity, making these molecules attractive scaffolds in medicinal chemistry. This document details their synthesis, biological activities with a focus on anticancer and antimicrobial applications, and their role as non-steroidal androgen receptor antagonists. Experimental protocols for key biological assays are provided, alongside a discussion of their potential pharmacokinetic profiles. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanism of action and development process.
Introduction
Aniline derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals, dyes, and agrochemicals.[1] The strategic functionalization of the aniline core with electron-withdrawing groups, such as a nitro group and a trifluoromethyl moiety, significantly alters its chemical and biological properties.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can lead to improved bioavailability of drug candidates.[1][2] This guide focuses on this compound and its analogs, exploring their synthesis, biological activities, and potential as therapeutic agents.
Synthesis of Trifluoromethylaniline Derivatives
The synthesis of trifluoromethyl-substituted anilines can be achieved through various methods. A common approach involves the reaction of a corresponding nitrobenzene derivative with an amine source.
Example Synthesis of a Related Analog: N-methyl-4-nitro-2-(trifluoromethyl)aniline
A documented synthesis for the closely related N-methyl-4-nitro-2-(trifluoromethyl)aniline involves the reaction of 3-nitrobenzotrifluoride with N,N'-dimethylurea in the presence of sodium hydroxide in DMSO.[3]
Experimental Protocol:
-
Combine 1.91 g (10 mmol) of 3-nitrobenzotrifluoride and 1.76 g (20 mmol) of N,N'-dimethylurea in 30 ml of DMSO.
-
Add 1.2 g (30 mmol) of sodium hydroxide microbeads to the mixture.
-
Heat the reaction mixture to 50°C for 4 hours while passing an airstream through it.[3]
-
After cooling, dilute the mixture with ethyl acetate.
-
Wash the organic phase repeatedly with a saturated soda solution.
-
Dry the organic phase over sodium sulfate and remove the solvent under reduced pressure to yield the product.[3]
-
The crude product can be further purified by recrystallization from ethanol.[3]
Biological Activities
Derivatives of trifluoromethylaniline have demonstrated a range of biological activities, with significant potential in oncology and infectious diseases.
Anticancer Activity
The cytotoxic effects of trifluoromethylaniline derivatives have been evaluated against various cancer cell lines.[4] The presence of the trifluoromethyl group is often associated with the cytotoxic properties of these compounds.[4] Many of these compounds function as non-steroidal androgen receptor (AR) antagonists, which is a key mechanism in the treatment of prostate cancer.
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Isoxazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| TTI-4 | MCF-7 (Breast) | 2.63 |
| BG-45 (Control) | MCF-7 (Breast) | >200 |
| TTI-4 | 4T1 (Breast) | >200 |
| TTI-4 | PC-3 (Prostate) | >200 |
| TTI-4 | HEK-293 (Normal) | >200 |
Data sourced from a study on isoxazole-based molecules and is intended to be illustrative of the potential activity of trifluoromethyl-containing compounds.[5]
Antimicrobial Activity
Trifluoromethylaniline derivatives have also shown promising activity against various bacterial strains, particularly Gram-positive bacteria. The lipophilicity conferred by the trifluoromethyl group is thought to contribute to their ability to disrupt bacterial membranes.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives against several bacterial strains. This data illustrates the potential antimicrobial efficacy of this class of compounds.
Table 2: Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6 | S. aureus (MRSA) | 3.12 |
| 6 | B. subtilis | 1.56 |
| 6 | E. faecalis | 3.12 |
| 6 | E. faecium | 1.56 |
| 13 | S. aureus (MRSA) | 3.12 |
| 25 | S. aureus (MRSA) | 0.78 |
| 25 | S. epidermidis | 1.56 |
| 25 | E. faecium | 0.78 |
| Vancomycin (Control) | S. aureus (MRSA) | 0.78 |
Data is for N-(trifluoromethyl)phenyl substituted pyrazole derivatives and is presented to show the potential antimicrobial activity of compounds containing the trifluoromethylaniline moiety.[6]
Mechanism of Action: Androgen Receptor Antagonism
A significant area of interest for trifluoromethylaniline derivatives is their activity as non-steroidal antiandrogens (NSAAs).[7] NSAAs act by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[8] This blockade of the AR signaling pathway is a cornerstone of therapy for androgen-dependent conditions like prostate cancer.
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell growth and survival.[9]
Non-steroidal antiandrogens like enzalutamide disrupt this pathway at multiple points:
The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by a non-steroidal anti-androgen.
Caption: Androgen Receptor Signaling Pathway and NSAA Inhibition.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (e.g., vehicle control, positive control).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][14]
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compounds
-
96-well microtiter plates
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the wells of a 96-well plate.[3]
-
Inoculum Preparation: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[3]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria and standard antibiotic) and negative (bacteria and solvent) controls.[3]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[3]
The following diagram illustrates the general workflow for drug discovery and development of small molecule inhibitors.
Caption: Small Molecule Drug Discovery and Development Workflow.
Pharmacokinetic Considerations
While specific pharmacokinetic data for this compound derivatives are scarce, insights can be drawn from structurally related non-steroidal anti-androgens like bicalutamide.
-
Absorption: Bicalutamide is well-absorbed orally, although the absolute bioavailability is unknown.[15]
-
Distribution: It is highly protein-bound (96-99%), mainly to albumin.[15]
-
Metabolism: Bicalutamide is extensively metabolized in the liver, primarily through oxidation and glucuronidation. The (R)-enantiomer, which is responsible for the majority of the drug's activity, has a long elimination half-life of about one week.[16][17]
-
Excretion: Metabolites are excreted in both urine and feces.[16]
The presence of the trifluoromethyl group in the target compounds is expected to increase lipophilicity, which may enhance absorption and tissue penetration. However, it can also influence metabolic pathways. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a valuable tool in the early stages of drug discovery to assess the drug-like properties of novel compounds.[18][19]
Conclusion
This compound and its analogs represent a promising scaffold for the development of new therapeutic agents. Their synthesis is accessible, and they exhibit a range of interesting biological activities, including potent anticancer and antimicrobial effects. Their mechanism of action as non-steroidal androgen receptor antagonists makes them particularly relevant for the treatment of prostate cancer. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of these versatile molecules.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. The synthesis of trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives and their evaluation as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 8. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 16. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
A Theoretical and Spectroscopic Examination of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages in-depth theoretical studies and experimental data from closely related analogs, namely N,N-dimethyl-4-nitroaniline and other substituted nitroanilines. This approach allows for a robust understanding of the molecule's expected structural, electronic, and spectroscopic characteristics.
Molecular Structure and Synthesis
This compound is a substituted aromatic amine containing a nitro group, a dimethylamino group, and a trifluoromethyl group attached to the benzene ring. The presence of both strong electron-donating (dimethylamino) and electron-withdrawing (nitro and trifluoromethyl) groups suggests interesting electronic and optical properties.
Proposed Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol (Adapted)
The following is an adapted experimental protocol based on the synthesis of related nitroaniline compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-4-nitro-2-(trifluoromethyl)benzene in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reagent Addition: Add an excess of dimethylamine (as a solution or gas) to the reaction mixture. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product. The crude product is then collected by filtration.
-
Purification: The collected solid is washed with water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Theoretical Studies: A Framework for Analysis
Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting and understanding the properties of molecules like this compound. The computational workflow for such a study is outlined below.
Caption: A typical workflow for the theoretical analysis of molecular properties.
Computational Methodology
Based on studies of analogous compounds, a suitable level of theory for the computational analysis of this compound would be DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Predicted Molecular Geometry
The geometry of this compound will be influenced by the steric and electronic interactions of its substituents. The bulky trifluoromethyl group at the ortho position is expected to cause some out-of-plane twisting of the dimethylamino and nitro groups to minimize steric hindrance. This can impact the extent of electronic conjugation within the molecule.
Table 1: Predicted Bond Parameters (Based on Analogs)
| Parameter | Predicted Value | Comparison with N,N-dimethyl-4-nitroaniline |
|---|---|---|
| C-N (amino) bond length | ~1.37 Å | Slightly longer due to steric hindrance |
| C-N (nitro) bond length | ~1.48 Å | Largely unaffected |
| Dihedral Angle (C-C-N-C) | > 10° | Increased from near planarity |
Vibrational Spectroscopy (FT-IR and Raman)
The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra. The presence of the nitro, dimethylamino, and trifluoromethyl groups will give rise to characteristic vibrational modes.
Table 2: Key Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| NO₂ | Asymmetric Stretch | ~1520 - 1560 |
| NO₂ | Symmetric Stretch | ~1340 - 1360 |
| C-N (amino) | Stretching | ~1300 - 1350 |
| C-F (in CF₃) | Stretching | ~1100 - 1200 |
| Aromatic C-H | Stretching | > 3000 |
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. For this compound, the HOMO is expected to be localized on the electron-rich dimethylamino group and the aromatic ring, while the LUMO will likely be centered on the electron-deficient nitro group and the trifluoromethyl-substituted ring. The energy gap between the HOMO and LUMO will determine the wavelength of the lowest energy electronic transition, which is typically observed in the UV-Vis spectrum.
Table 3: Predicted Electronic Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 eV | Electronic transition energy |
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a region susceptible to electrophilic attack. The area around the dimethylamino group will likely have a less negative or even positive potential (blue/green), reflecting its electron-donating nature.
Spectroscopic Analysis
Experimental spectroscopic data provides valuable validation for theoretical predictions. While a complete set of spectra for this compound is not available, the expected features can be inferred from related compounds.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet in the proton-coupled spectrum due to C-F coupling.
Infrared (IR) Spectroscopy
The experimental IR spectrum should confirm the presence of the key functional groups as predicted by theoretical calculations. The spectrum of the positional isomer, N,N-dimethyl-4-nitro-3-(trifluoromethyl)aniline, available in the NIST WebBook, can serve as a reference.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is expected to show a strong absorption band in the UV or near-visible region, corresponding to the π → π* electronic transition. The position of this absorption maximum will be sensitive to the solvent polarity and the electronic structure of the molecule.
Conclusion
This technical guide has provided a detailed theoretical and spectroscopic overview of this compound. By leveraging data from closely related analogs, we have established a robust framework for understanding its synthesis, molecular structure, and physicochemical properties. The provided theoretical workflow and predicted data serve as a valuable resource for researchers engaged in the study and application of this and similar molecules in fields such as materials science and drug development. Further experimental work is encouraged to validate and expand upon the predictions outlined in this guide.
Methodological & Application
Synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. The procedure outlines the reaction of 4-chloro-3-nitrobenzotrifluoride with dimethylamine. This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and a logical workflow diagram for clarity.
Introduction
This compound is an important building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in drug candidates. The nitroaniline core is a common scaffold in a variety of biologically active molecules. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, where the electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide leaving group. This protocol details a reliable method for the preparation of this compound from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via the reaction of 4-chloro-3-nitrobenzotrifluoride with dimethylamine. The reaction is typically carried out in a suitable solvent at elevated temperatures.
Scheme 1: Synthesis of this compound
Quantitative Data Summary
| Parameter | Value |
| Reactant 1 | 4-chloro-3-nitrobenzotrifluoride |
| Reactant 2 | Dimethylamine (40% solution in water) |
| Solvent | Ethanol |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Experimental Protocol
Materials:
-
4-chloro-3-nitrobenzotrifluoride
-
Dimethylamine (40% solution in water)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in ethanol (5-10 mL per gram of starting material).
-
Addition of Nucleophile: To the stirred solution, add dimethylamine (40% solution in water, 2.0-2.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.
Characterization Data (Predicted)
-
Appearance: Yellow to orange solid.
-
Melting Point: To be determined experimentally.
-
1H NMR (CDCl3, 400 MHz): δ ppm 8.3-8.1 (m, 2H, Ar-H), 7.2-7.0 (m, 1H, Ar-H), 2.8 (s, 6H, N(CH3)2).
-
13C NMR (CDCl3, 101 MHz): δ ppm 150-148 (C-N), 145-143 (C-NO2), 135-120 (Ar-C and C-CF3), 124 (q, JCF ≈ 272 Hz, CF3), 42-40 (N(CH3)2).
-
Mass Spectrometry (EI): m/z (%) = 234 (M+).
Workflow Diagram
Application Note: Proposed Experimental Procedure for the Nitration of N,N-dimethyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document outlines a detailed experimental protocol for the nitration of N,N-dimethyl-2-(trifluoromethyl)aniline. The target product of this electrophilic aromatic substitution is predicted to be predominantly 4-nitro-N,N-dimethyl-2-(trifluoromethyl)aniline. This prediction is based on the directing effects of the substituents on the aniline ring. The N,N-dimethylamino group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The powerful activating effect of the N,N-dimethylamino group is expected to govern the regioselectivity of the reaction, favoring substitution at the position para to it, which is sterically less hindered than the ortho positions. In acidic media, the N,N-dimethylamino group can be protonated, which would change its directing effect to meta. However, by carefully controlling the reaction conditions, para-substitution can be favored.
Data Presentation: Analogous Nitration Reactions
The following table summarizes various conditions for the nitration of aniline derivatives, which have been used to inform the proposed protocol.
| Starting Material | Nitrating Agent(s) | Solvent(s) | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Acetanilide | Conc. HNO₃, Conc. H₂SO₄ | Glacial Acetic Acid | 0-10 | p-Nitroacetanilide | Major | [1] |
| N,N-dimethylaniline | Conc. HNO₃, Conc. H₂SO₄ | - | 5-10 | m-Nitro-N,N-dimethylaniline, p-Nitro-N,N-dimethylaniline | Mixture | [2] |
| m-(Trifluoromethyl)acetanilide | Conc. HNO₃ | - | 35-80 | 4-Nitro-3-trifluoromethylacetanilide | - | [3] |
| 1,4-bis(trifluoromethyl)benzene | 100% HNO₃ | 24% Fuming H₂SO₄ | 90-105 | 2,5-bis(trifluoromethyl)nitrobenzene | 35 |
Experimental Protocol: Proposed Synthesis of 4-nitro-N,N-dimethyl-2-(trifluoromethyl)aniline
Disclaimer: The following protocol is a proposed method based on analogous reactions and has not been experimentally validated for this specific substrate. Appropriate safety precautions and small-scale trials are strongly recommended.
Materials:
-
N,N-dimethyl-2-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (or Ethyl Acetate)
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard glassware for extraction and recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add N,N-dimethyl-2-(trifluoromethyl)aniline (1.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Acidification: Slowly add concentrated sulfuric acid (3.0 eq) to the stirred aniline derivative while maintaining the temperature between 0 and 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) with cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of the aniline derivative from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the desired 4-nitro-N,N-dimethyl-2-(trifluoromethyl)aniline.
-
Characterization: Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
Application Notes and Protocols for N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is a key aromatic building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl and nitro group substitutions create a unique electronic profile, making it a versatile intermediate for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role as a precursor to bioactive molecules.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a valuable starting material for introducing this moiety into pharmaceutical scaffolds. The presence of the nitro group provides a handle for further chemical transformations, such as reduction to an amine, which opens up a wide array of synthetic possibilities for creating diverse chemical libraries for drug discovery.
While the related compound, 4-nitro-3-(trifluoromethyl)aniline, is a well-documented precursor in the synthesis of non-steroidal antiandrogen drugs like flutamide and nilutamide, the N,N-dimethylated analogue offers alternative synthetic routes and potential for the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of a structurally similar compound, 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline, is provided below for reference. It is crucial to obtain specific data for this compound for precise experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₃N₂O₂ | [1] |
| Molecular Weight | 234.18 g/mol | [1] |
| CAS Number | 41512-62-3 | [1] |
Key Synthetic Applications
The primary application of trifluoromethyl-substituted nitroanilines in pharmaceutical synthesis is as a foundational scaffold for building more complex, biologically active molecules. The following sections detail a key synthetic transformation.
Synthesis of N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide Derivatives
A common and critical reaction involving aniline derivatives is acylation to form amides. These amides are often key intermediates in the synthesis of a wide range of pharmaceuticals. While a specific protocol for the N,N-dimethylated title compound is not widely published, the general procedure for the acylation of the parent aniline, 4-nitro-3-(trifluoromethyl)aniline, provides a foundational methodology.
Caption: General workflow for the acylation of a trifluoromethyl-substituted nitroaniline.
Experimental Protocols
The following protocols are adapted from established procedures for structurally related compounds and should be optimized for this compound.
Protocol 1: Synthesis of N-(4-nitro-2-(trifluoromethyl)phenyl)acetamide from 4-nitro-3-(trifluoromethyl)aniline
This protocol describes the acylation of 4-nitro-3-(trifluoromethyl)aniline, a key step in the synthesis of precursors for drugs like flutamide.[2]
Materials:
-
m-(trifluoromethyl)aniline
-
Acetyl chloride
-
Aprotic solvent (e.g., toluene, cyclohexane, chlorobenzene)
-
Concentrated nitric acid
-
Potassium carbonate
-
Ethanol
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
Step 1: Acetylation of m-(trifluoromethyl)aniline [2]
-
Dissolve m-(trifluoromethyl)aniline (1.0 kg) in chlorobenzene (20 L) in a three-necked flask equipped with a mechanical stirrer and thermometer.
-
Control the temperature at 50°C and slowly add acetyl chloride (0.55 kg) dropwise.
-
After the addition is complete, increase the temperature to 55°C and maintain the reaction for 5 hours.
-
Cool the reaction mixture, which will result in the precipitation of a white solid.
-
Filter the solid and wash to obtain m-trifluoromethyl acetanilide.
Step 2: Nitration of m-trifluoromethyl acetanilide [2]
-
Dissolve the m-trifluoromethyl acetanilide (1.3 kg) in concentrated nitric acid (2 kg).
-
Slowly heat the mixture to 60°C and allow the reaction to proceed.
-
After the reaction is complete, pour the reaction solution into ice water (5 kg).
-
Filter and wash the resulting precipitate to obtain 4-nitro-3-trifluoromethyl acetanilide.
Step 3: Deprotection to 4-nitro-3-(trifluoromethyl)aniline [2]
-
Dissolve the 4-nitro-3-trifluoromethyl acetanilide in an ethanol solution containing potassium carbonate.
-
Heat the mixture to remove the acetyl group.
-
Isolate the final product, 4-nitro-3-(trifluoromethyl)aniline.
Quantitative Data (for 4-nitro-3-(trifluoromethyl)aniline synthesis): [2]
| Step | Product | Yield |
| 1 | m-trifluoromethyl acetanilide | 69% |
| 2 & 3 | 4-nitro-3-(trifluoromethyl)aniline | High |
Further Synthetic Transformations
The this compound can be envisioned as a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activity.
Conceptual Synthetic Pathway
Caption: Conceptual pathway for the synthesis of bioactive heterocycles.
Safety and Handling
This compound and related nitroaromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for detailed safety information.
Conclusion
This compound is a valuable, though less commonly cited, intermediate in pharmaceutical synthesis. The protocols and synthetic strategies outlined in this document, adapted from closely related compounds, provide a solid foundation for researchers to explore its utility in the development of novel therapeutic agents. Further research into the specific reactivity and applications of this compound is warranted to fully realize its potential in medicinal chemistry.
References
Application of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and its Analogs in Agrochemical Research
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols relevant to the study of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and structurally related compounds within the dinitroaniline class of herbicides for agrochemical research. While specific data for this compound is not extensively available in public literature, this guide leverages the well-established research on close analogs, such as Trifluralin, to provide a comprehensive framework for researchers, scientists, and drug development professionals. The primary mode of action for this class of compounds is the inhibition of microtubule polymerization, leading to a disruption of mitosis and cessation of root growth in susceptible plants.[1][2][3][4] This document outlines the underlying signaling pathways, provides detailed experimental protocols for assessing herbicidal activity, and presents quantitative data from related compounds to guide future research.
Introduction
This compound belongs to the dinitroaniline family of chemical compounds, which includes widely used pre-emergent herbicides like Trifluralin.[1][2] These herbicides are primarily used to control annual grasses and broadleaf weeds in a variety of crops.[2][3] Their efficacy stems from their ability to interfere with cell division in the root tips of germinating weeds.[1][4] The trifluoromethyl group is a key feature in many of these compounds, enhancing their lipophilicity and metabolic stability, which can contribute to improved efficacy and persistence in the soil.[5][6] This document serves as a resource for researchers investigating the potential of this compound or similar molecules in the development of new agrochemicals.
Mechanism of Action: Microtubule Assembly Inhibition
The primary mode of action for dinitroaniline herbicides is the disruption of microtubule dynamics, which are essential for cell division (mitosis).[2][3]
-
Binding to Tubulin: These compounds bind to tubulin, the protein subunit that polymerizes to form microtubules.[2][3]
-
Inhibition of Polymerization: The binding of the herbicide-tubulin complex to the growing end of a microtubule prevents further addition of tubulin subunits, thereby halting microtubule elongation.[3]
-
Disruption of Mitotic Spindle: This inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a structure crucial for the segregation of chromosomes during cell division.[2]
-
Cell Cycle Arrest: Consequently, the cell cycle is arrested, and the plant root cells cannot divide, leading to a cessation of root growth and eventual death of the seedling.[1][2]
Below is a diagram illustrating the signaling pathway of dinitroaniline herbicides.
Caption: Dinitroaniline Herbicide Mode of Action Pathway.
Quantitative Data on Related Herbicides
While specific efficacy data for this compound is limited in the reviewed literature, the following tables summarize the herbicidal activity of related compounds. This data can serve as a benchmark for new compound evaluation.
Table 1: Herbicidal Activity of Trifluralin Analogs
| Compound | Target Weeds | Application Rate | Efficacy | Reference |
| Trifluralin | Annual grasses, broadleaf weeds | 0.5 - 2.0 kg/ha | Good to Excellent | [2] |
| Benfluralin | Annual grasses, broadleaf weeds | 1.0 - 2.5 kg/ha | Good | [3] |
| Pendimethalin | Annual grasses, certain broadleaf weeds | 1.0 - 4.0 kg/ha | Good to Excellent | [7] |
| Ethalfluralin | Annual grasses, broadleaf weeds | 0.75 - 2.0 kg/ha | Good | [7] |
Table 2: Root Growth Inhibition by Novel Pyrazole Derivatives (Illustrative)
Note: This table demonstrates the type of data generated in herbicidal studies and does not directly involve the target compound.
| Compound ID | Concentration (µM) | Target Plant | Root Growth Inhibition (%) | Reference |
| 11a | 0.15 (as g a.i. ha⁻¹) | Dicotyledonous & Monocotyledonous weeds | Good | [8] |
| S202 | 0.5 | Arabidopsis thaliana | 78.4 | [9] |
| Florpyrauxifen (Control) | 0.5 | Arabidopsis thaliana | 33.8 | [9] |
Experimental Protocols
The following are generalized protocols for assessing the herbicidal activity of compounds like this compound.
Pre-Emergent Herbicidal Activity Assay (Greenhouse)
This protocol assesses the ability of a compound to prevent weed emergence when applied to the soil before weed seeds germinate.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone, DMSO)
-
Surfactant (e.g., Tween 20)
-
Pots or flats filled with sterilized soil mix
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to achieve the desired application rates. Add a surfactant to the final spray solution to ensure even coverage.
-
Sowing: Fill pots with soil mix and sow a predetermined number of seeds of the target weed species at a uniform depth.
-
Application: Apply the test compound solutions to the soil surface using a calibrated spray chamber to ensure uniform application. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a similar mode of action, e.g., Trifluralin).
-
Incubation: Place the treated pots in a greenhouse under optimal conditions for weed germination and growth.
-
Assessment: After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis) on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the percentage of inhibition compared to the negative control. Determine the GR₅₀ (the concentration required to reduce plant growth by 50%) for the test compound.
Caption: Pre-Emergent Herbicidal Activity Assay Workflow.
Root Growth Inhibition Assay (In Vitro)
This protocol provides a rapid assessment of a compound's effect on root elongation.
Materials:
-
Test compound
-
Solvent
-
Petri dishes
-
Filter paper
-
Seeds of a sensitive indicator species (e.g., cress, lettuce)
-
Growth chamber with controlled temperature and light
Procedure:
-
Compound Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.
-
Plate Preparation: Place a sheet of filter paper in each Petri dish. Pipette a known volume of a test compound dilution onto the filter paper. Allow the solvent to evaporate completely. Add a standard volume of distilled water or a nutrient solution to each dish.
-
Seed Germination: Place a set number of seeds on the moist filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes and place them in a growth chamber in the dark to encourage root growth.
-
Measurement: After a defined period (e.g., 48-72 hours), measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the average root length for each concentration and compare it to a negative control to determine the percentage of root growth inhibition.
Concluding Remarks
This compound and its analogs represent a promising area for agrochemical research, building on the established success of the dinitroaniline class of herbicides. The protocols and data presented here provide a foundational framework for the investigation of these compounds. Further research should focus on determining the specific herbicidal spectrum, crop selectivity, and environmental fate of novel derivatives to fully assess their potential as next-generation weed management solutions. The unique chemical properties imparted by the trifluoromethyl and dimethylamino groups may offer advantages in terms of efficacy, stability, and selectivity that warrant detailed investigation.[5][10]
References
- 1. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]
- 2. Treflan / trifluralin | CALS [cals.cornell.edu]
- 3. Trifluralin - Wikipedia [en.wikipedia.org]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.smu.edu [s3.smu.edu]
Application Notes and Protocols for the Reduction of the Nitro Group on N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group on N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline to the corresponding amine, N,N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine, is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The resulting aniline is a versatile intermediate for further molecular elaboration. The choice of reduction method is crucial and depends on factors such as functional group tolerance, scalability, cost, and safety. This document provides a detailed overview of common methodologies, experimental protocols, and a comparative analysis of different reduction strategies for this specific transformation.
Overview of Reduction Methodologies
The reduction of aromatic nitro groups is a well-established transformation in organic synthesis.[1][2] Several methods are commonly employed, each with its own advantages and disadvantages. The primary methods discussed in these application notes are:
-
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C) or Raney® Nickel with hydrogen gas. It is often a clean and efficient method.[3]
-
Metal-Mediated Reductions: The use of metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media is a classical and robust method for nitro group reduction.[1][4]
-
Sodium Dithionite Reduction: Sodium dithionite (Na₂S₂O₄) offers a milder, often chemoselective, alternative to metal-based reductions and is particularly useful when other reducible functional groups are present.[4][5]
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for the reduction of aromatic nitro compounds structurally similar to this compound, providing a basis for method selection.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (4 bar) | Ethanol | 25 | 6 | 97 | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline |
| Catalytic Hydrogenation | Raney® Ni, H₂ (5 kg/cm ²) | Ethanol | 45 | 2 | 99 | N,N-dimethyl-4-nitroaniline |
| Metal-Mediated (Fe) | Fe powder, Acetic Acid | Ethanol/Water | 100 | 2 | Not Specified | General Aromatic Nitro Compounds |
| Metal-Mediated (SnCl₂) | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 1.5 | ~90 | 4-Benzyloxy-3-chloronitrobenzene |
| Sodium Dithionite | Na₂S₂O₄ | DMF/Water | 45 | 24 | 76 | p-Nitrobenzoylhydroxypropyl cellulose |
Experimental Protocols
The following are detailed protocols for the reduction of this compound using various methods.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a similar reduction of a fluorinated nitroaromatic compound.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
-
Paar shaker hydrogenation apparatus or similar pressure vessel
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a pressure-resistant vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 4 bar (approximately 58 psi).
-
Stir the reaction mixture vigorously at 25°C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine.
-
The product can be purified further by column chromatography if necessary.
Protocol 2: Metal-Mediated Reduction using Iron Powder
This is a general and robust protocol for the reduction of aromatic nitro compounds.[1]
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of glacial acetic acid, ethanol, and water (e.g., a 2:2:1 ratio).
-
Add iron powder (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux (around 100°C) and stir vigorously for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully add 2M KOH solution to basify the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Metal-Mediated Reduction using Tin(II) Chloride
This protocol is adapted from the reduction of a substituted nitrobenzene.[2]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
2N Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add tin(II) chloride dihydrate (typically 4-5 equivalents), ethanol, and concentrated HCl.
-
Heat the mixture to 70°C to obtain a clear solution.
-
Add this compound (1.0 eq) portion-wise to the hot solution.
-
After the addition is complete, maintain the reaction at reflux for 1.5 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully add it to water, which may cause the hydrochloride salt of the product to precipitate.
-
Filter the solid and wash with water.
-
To obtain the free base, treat the solid with a 2N NaOH solution until the pH is basic (pH > 10) and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 4: Reduction using Sodium Dithionite
This is a general protocol for the reduction of aromatic nitro compounds under milder conditions.[4]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) or Ethanol
-
Water
-
Sodium bicarbonate (optional)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a solvent mixture such as DMF/water or ethanol/water in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite (typically 3-5 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction may be exothermic.
-
If necessary, maintain a basic pH (8-9) by adding sodium bicarbonate.
-
Heat the reaction mixture to a suitable temperature (e.g., 45-60°C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Simplified signaling pathway for the reduction of a nitro group to a primary amine.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluoromethyl Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis for the functionalization of electron-deficient aromatic rings.[1] The presence of strongly electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃), on an aromatic ring system significantly activates it towards nucleophilic attack. This activation is crucial for the synthesis of a diverse array of substituted anilines, which are key intermediates in the development of pharmaceuticals, agrochemicals, and materials science.[2]
This application note provides detailed protocols for the nucleophilic aromatic substitution on trifluoromethyl-substituted nitroaromatics, particularly focusing on the synthesis of substituted 2-nitro-4-(trifluoromethyl)anilines from 4-halo-3-nitrobenzotrifluoride. The trifluoromethyl group enhances the electrophilicity of the aromatic ring and can improve the metabolic stability and bioavailability of the final products, making these reactions highly relevant to drug discovery.[3]
The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination process involving a resonance-stabilized Meisenheimer complex. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I), the strength of the nucleophile, and the reaction conditions such as solvent and temperature.
Data Presentation: Comparison of SNAr Protocols
The following table summarizes various reaction conditions for the nucleophilic aromatic substitution on 4-halo-3-nitrobenzotrifluoride with different nucleophiles. This data allows for easy comparison of reaction parameters and reported yields.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Chloro-3-nitrobenzotrifluoride | Aqueous Ammonia | - | Water | 100 - 120 | Not Specified | 2-Nitro-4-(trifluoromethyl)aniline | 99 |
| 4-Fluoro-3-nitrobenzotrifluoride | Isopropylamine | K₂CO₃ | Acetonitrile | 80 | 12 | N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline | 92 |
| 4-Fluoro-3-nitrobenzotrifluoride | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 4-(2-Nitro-4-(trifluoromethyl)phenyl)morpholine | 95 |
| 4-Fluoro-3-nitrobenzotrifluoride | Thiophenol | K₂CO₃ | DMF | Room Temp. | 3 | 2-Nitro-1-(phenylthio)-4-(trifluoromethyl)benzene | 88 |
| 4-Fluoro-3-nitrobenzotrifluoride | Sodium Methoxide | - | Methanol | Reflux | 4 | 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene | 90 |
Experimental Protocols
Below are detailed methodologies for key experiments involving the nucleophilic aromatic substitution on a trifluoromethyl nitroaniline precursor.
Protocol 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline via Ammonolysis
This protocol is adapted from a patented procedure for the high-yield synthesis of 2-nitro-4-(trifluoromethyl)aniline.[4]
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Aqueous ammonia (25-30% solution)
-
Deionized water
-
High-pressure autoclave with stirring capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a 5-liter stainless steel autoclave, charge 644 g (2.85 mol) of 4-chloro-3-nitrobenzotrifluoride and 1250 g of the mother liquor from a previous batch (containing approximately 11.8 mol of ammonia). Alternatively, for a fresh preparation, use an appropriate excess of fresh aqueous ammonia.
-
Reaction Conditions: Seal the autoclave and heat the mixture to between 100°C and 120°C with vigorous stirring. The pressure will rise due to the heating and the evolution of ammonia gas. Maintain this temperature for the duration of the reaction, which should be monitored for completion by techniques such as HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Isolation: Discharge the resulting suspension of the crystalline product. Filter the solid product and wash the filter cake twice with 300 ml of deionized water.
-
Drying: Dry the isolated yellow crystalline solid in a vacuum oven to a constant weight.
-
Analysis: The expected product is 2-nitro-4-(trifluoromethyl)aniline, obtained in approximately 99% yield.[4] The purity can be assessed by HPLC, and the identity confirmed by melting point (106-107°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[4]
Protocol 2: General Procedure for the Synthesis of N-Substituted-2-nitro-4-(trifluoromethyl)anilines
This general protocol can be adapted for various primary and secondary amines as nucleophiles.
Materials:
-
4-Fluoro-3-nitrobenzotrifluoride
-
Primary or secondary amine (e.g., isopropylamine, morpholine) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (1.5 - 2.0 equivalents)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzotrifluoride (1.0 eq).
-
Addition of Reagents: Dissolve the starting material in anhydrous acetonitrile or DMF (5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1 - 1.5 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure N-substituted-2-nitro-4-(trifluoromethyl)aniline.
-
Analysis: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Mandatory Visualizations
Caption: General workflow for nucleophilic aromatic substitution on 4-halo-3-nitrobenzotrifluoride.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr). Note: Placeholder images are used.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Application Notes & Protocols: N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline as a High-Performance Curing Promoter for Epoxy Resin Systems
<
Introduction: Addressing the Need for Accelerated Curing in High-Performance Resins
The use of aromatic amines as curing agents for epoxy resins is well-established, prized for yielding materials with superior thermal resistance, mechanical strength, and chemical inertness.[1] However, a significant drawback is their inherently slow reaction kinetics. Without acceleration, the curing of epoxy resins with aromatic amines can take several hours, even at elevated temperatures of 120°C or more, which is a major bottleneck in many industrial applications.[2][3]
This application note details the use of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline (CAS No. 40700-38-7), hereafter referred to as DNTA, as a potent promoter for accelerating the cure rate of epoxy resins, particularly those hardened with aromatic amines. DNTA's unique molecular structure, featuring a tertiary amine group for catalytic activity and strong electron-withdrawing groups (nitro and trifluoromethyl), makes it a highly effective accelerator. This guide provides a comprehensive overview of its mechanism, system compatibility, detailed application protocols, and methods for characterizing the resulting cured polymer.
Mechanism of Action: The Role of a Tertiary Amine Promoter
The curing of epoxy resins with amine hardeners proceeds via the nucleophilic addition of the amine's active hydrogens to the epoxide ring.[4] Primary amines react to form secondary amines, which then react again to create a crosslinked polymer network. The resulting tertiary amine can further catalyze the polymerization of epoxy groups.[4]
DNTA functions as a curing promoter or accelerator . As a tertiary amine, it does not participate directly in the stoichiometric crosslinking reaction in the same way a primary or secondary amine hardener does. Instead, it acts as a catalyst to accelerate the main amine-epoxy addition reaction.
The proposed mechanism involves the tertiary amine group of DNTA activating the epoxide ring, making it more susceptible to nucleophilic attack by the primary or secondary amines of the main curing agent. This lowers the activation energy of the reaction, leading to a significant increase in the cure speed. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aromatic ring enhances the electron-donating ability of the tertiary amine group, further boosting its catalytic efficacy.
Figure 1: Simplified workflow of DNTA-promoted epoxy curing.
System Compatibility and Component Selection
DNTA is primarily recommended for thermally cured epoxy systems using aromatic amine hardeners . It is particularly effective in overcoming the slow reactivity of these hardeners.
-
Epoxy Resins: Standard liquid epoxy resins such as those based on diglycidyl ether of bisphenol A (DGEBA) or bisphenol F (DGEBF) are highly compatible.[4]
-
Hardeners: Aromatic amines like 4,4'-Diaminodiphenylsulfone (DDS) and m-phenylenediamine (m-PDA) are ideal candidates.[5] The use of DNTA can significantly reduce their long gel times and high-temperature curing requirements.
-
Fillers and Additives: DNTA is chemically stable and generally does not interact negatively with common fillers (e.g., silica, alumina) or other additives. However, formulation-specific testing is always recommended.
Experimental Protocol: Preparation and Curing of a DNTA-Promoted Epoxy System
This protocol provides a step-by-step method for using DNTA to accelerate the cure of a standard DGEBA epoxy resin with a DDS hardener.
4.1. Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxide Equivalent Weight (EEW) ~180 g/eq.
-
Hardener: 4,4'-Diaminodiphenylsulfone (DDS), Amine Hydrogen Equivalent Weight (AHEW) ~62 g/eq.
-
Promoter: this compound (DNTA).
-
Equipment:
-
Top-pan balance (0.01 g resolution).
-
High-shear mechanical mixer or planetary centrifugal mixer.
-
Vacuum oven or desiccator.
-
Convection oven with programmable temperature control.
-
Molds (e.g., aluminum, silicone) treated with a release agent.
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat.
-
4.2. Formulation and Stoichiometry
The hardener amount is calculated based on a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen atoms. The promoter (DNTA) is added as a small percentage of the total resin weight.
Calculation:
-
Hardener (DDS) phr (parts per hundred resin): (AHEW / EEW) * 100
-
(62 / 180) * 100 ≈ 34.4 phr
-
-
Promoter (DNTA): Typically added at levels between 0.5 to 2.0 phr.
| Component | Role | phr (Typical) | Example Mass (for 100g Resin) |
| DGEBA Resin | Polymer Backbone | 100 | 100.0 g |
| DDS Hardener | Curing Agent | 34.4 | 34.4 g |
| DNTA Promoter | Accelerator | 0.5 - 2.0 | 0.5 g - 2.0 g |
4.3. Step-by-Step Procedure
-
Pre-treatment: Dry all fillers and pre-heat the DGEBA resin to 60-70°C to reduce its viscosity. Melt the DDS hardener at approximately 150°C until it is a clear liquid.
-
Dispersion of Promoter: Add the desired amount of DNTA to the pre-heated DGEBA resin. Mix using a high-shear mixer for 10-15 minutes until the DNTA is fully dissolved and homogeneously dispersed. This step is critical for uniform curing.
-
Addition of Hardener: Slowly add the molten DDS hardener to the resin-promoter mixture while continuing to stir. Maintain a temperature of around 120-130°C to prevent the DDS from solidifying.
-
Degassing: Once the hardener is fully incorporated, place the mixture in a vacuum oven or desiccator at 120°C for 15-20 minutes to remove any entrapped air bubbles, which can create voids and compromise the mechanical integrity of the cured part.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a suitable release agent.
-
Curing Schedule: Transfer the molds to a convection oven and apply a staged curing cycle. A typical cycle is:
-
Initial Cure: 2 hours at 150°C. This allows for gelation and initial network formation.
-
Post-Cure: 2-3 hours at 180°C. The post-cure is essential to advance the cross-linking to completion and achieve the maximum glass transition temperature (Tg) and optimal material properties.[4]
-
Figure 2: Step-by-step experimental workflow for DNTA-promoted curing.
Characterization of Cured Resin
To validate the effectiveness of DNTA as a promoter, the following characterization techniques are recommended:
-
Differential Scanning Calorimetry (DSC): This is the primary method to determine the glass transition temperature (Tg), which is a direct indicator of the degree of cure. A higher Tg generally corresponds to a more completely cured network. DSC can also be used to study the cure kinetics by measuring the heat of reaction.[6]
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the cured material, including the storage modulus (stiffness) and tan delta, which can also be used to identify the Tg.
-
Mechanical Testing: Perform standard tests (e.g., ASTM D638 for tensile strength, ASTM D790 for flexural strength) to quantify the impact of the promoter on the final mechanical properties of the thermoset.
Table 1: Expected Impact of DNTA Concentration on Curing and Material Properties
| DNTA (phr) | Gel Time at 130°C (min) | Time to 95% Conversion at 150°C (min) | Final Tg (°C) (Post-Cured) | Tensile Strength |
| 0 (Control) | > 120 | > 180 | ~180-190 | Baseline |
| 0.5 | ~45-60 | ~70-90 | ~180-190 | Comparable to baseline |
| 1.0 | ~20-30 | ~40-50 | ~180-190 | Comparable to baseline |
| 2.0 | ~10-15 | ~20-30 | May slightly decrease | May slightly decrease |
Note: Data are illustrative. Actual values are highly dependent on the specific resin/hardener system and curing conditions.
Safety and Handling
-
DNTA: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Epoxy Resins and Hardeners: Epoxy resins and amine hardeners are known skin sensitizers and can cause irritation.[7] Avoid all direct skin contact. In case of contact, wash immediately with soap and water. Consult the Safety Data Sheet (SDS) for each component before use.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or "Gummy" Cure | Incorrect stoichiometry; Insufficient promoter; Inadequate cure time/temperature. | Verify all calculations and measurements. Increase cure time or temperature. Ensure homogenous dispersion of all components. |
| Brittleness in Cured Part | Promoter concentration too high; Cure temperature too aggressive (thermal stress). | Reduce DNTA concentration to < 2.0 phr. Implement a slower temperature ramp rate during curing. |
| Voids or Bubbles | Inadequate degassing. | Increase degassing time or improve vacuum level. Ensure resin viscosity is low enough for air to escape. |
References
- 1. AROMATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 2. CN111936545A - Accelerator composition for curing epoxy resins with aromatic amines - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. threebond.co.jp [threebond.co.jp]
- 5. Page loading... [guidechem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Epoxy Resins - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. The methodologies described are based on established analytical techniques for similar aniline derivatives and are intended to serve as a comprehensive guide for researchers in analytical chemistry, quality control, and drug development.
Introduction
This compound is a substituted aniline derivative. Due to the potential toxicological properties of nitro- and trifluoromethyl-substituted aromatic compounds, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including environmental samples, in-process manufacturing samples, and biological tissues. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and powerful techniques for the analysis of such compounds.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol
a. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation. For faster analysis, a shorter column with smaller particles (e.g., 2.1 mm x 100 mm, 1.8 µm) can be used on a UHPLC system. A Newcrom R1 column, a special reverse-phase column, could also be considered for its low silanol activity[1].
b. Reagents and Standards:
-
Solvents: HPLC-grade acetonitrile (ACN) and water are required.
-
Mobile Phase Additive: Formic acid (0.1%) or phosphoric acid can be used to improve peak shape and resolution. For Mass-Spec (MS) compatible applications, formic acid is preferred[1].
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol. Create a series of working standards by serial dilution of the stock solution to generate a calibration curve.
c. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:
-
0-2 min: 30% ACN
-
2-15 min: 30% to 90% ACN
-
15-18 min: 90% ACN
-
18-20 min: 90% to 30% ACN
-
20-25 min: 30% ACN (re-equilibration)
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (a nitroaniline derivative will have strong absorbance in the UV region, typically between 254 nm and 380 nm).
d. Sample Preparation:
-
Liquid Samples: Dilute the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Solid Samples: Extract the analyte using a suitable organic solvent (e.g., methanol, acetonitrile). The extract may need to be concentrated and reconstituted in the mobile phase.
-
Biological Matrices: For biological samples like plasma, urine, or tissue homogenates, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration, is necessary. Acetone has been shown to be an effective extraction agent for a similar compound, 4-nitro-3-(trifluoromethyl)-aniline, from cadaveric hepatic tissue and biological fluids[2].
Quantitative Data (Representative)
The following table summarizes typical performance characteristics that can be expected from a validated HPLC method for an aniline derivative. These values are illustrative and should be determined experimentally for the specific analyte and matrix.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery (%) | 90 - 110% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for the analysis of aniline derivatives in complex matrices.
Experimental Protocol
a. Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for higher sensitivity).
-
Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, ZB-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness[3].
b. Reagents and Standards:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Solvents: GC-grade solvents such as ethyl acetate, dichloromethane, or hexane for sample preparation and standard dilution.
-
Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent. Prepare working standards for calibration. An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the samples) should be used for accurate quantification.
c. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 min[3].
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan for qualitative analysis (e.g., m/z 50-400) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis to enhance sensitivity and selectivity.
d. Sample Preparation:
-
Liquid Samples (aqueous): Liquid-liquid extraction (LLE) is a common method. Adjust the sample pH to >11 with NaOH, then extract with a non-polar solvent like dichloromethane[4]. The organic layer is then concentrated and analyzed.
-
Solid Samples: Soxhlet extraction or ultrasonic extraction with a suitable organic solvent can be used.
-
Derivatization (Optional): For aniline derivatives, derivatization can improve chromatographic behavior and sensitivity[4]. Acylation with reagents like acetic anhydride or heptafluorobutyric anhydride (HFBA) can be performed. However, for this compound, derivatization of the amino group is not possible.
Quantitative Data (Representative)
The following table provides expected performance characteristics for a GC-MS method for a halogenated aniline derivative.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery (%) | 85 - 115% |
Spectroscopic Analysis
Spectroscopic techniques like Fourier Transform Infrared (FT-IR) and FT-Raman can be used for the structural characterization of this compound. A study on the similar compound 4-nitro-3-(trifluoromethyl)aniline recorded FT-IR and FT-Raman spectra in the regions of 4000-400 cm⁻¹ and 3500-100 cm⁻¹ respectively, allowing for a complete vibrational assignment[5]. Such spectroscopic data can serve as a reference for the identification and confirmation of the target analyte.
Visualized Workflows
HPLC Analysis Workflow
References
- 1. Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. [Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the GC-MS Analysis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is an aromatic amine derivative containing both a nitro and a trifluoromethyl group. These functional groups are common in pharmaceuticals, agrochemicals, and industrial chemicals. Due to their potential biological activity and environmental persistence, a robust and sensitive analytical method for the identification and quantification of such compounds is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of these semi-volatile compounds. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected data.
While a specific, validated protocol for this exact analyte is not widely published, the following methodology has been developed by adapting established methods for structurally similar compounds, such as nitroanilines and trifluoromethylated compounds.[1][2][3]
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is a general procedure for extracting this compound from aqueous matrices like groundwater or process water.
Reagents and Materials:
-
This compound standard
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium hydroxide (NaOH) solution, 1.0 M
-
Anhydrous sodium sulfate
-
Separatory funnel (250 mL)
-
Concentrator tube
-
Nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Measure 100 mL of the aqueous sample into a separatory funnel.
-
Adjust the pH of the sample to >11 by adding 1.0 M NaOH solution dropwise.
-
Add 30 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, venting periodically to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction twice more with fresh 30 mL portions of DCM, combining all organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen in a nitrogen evaporator.
-
Transfer the final extract to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[1] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[1] |
| Inlet Temperature | 250°C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial: 80°C, hold for 2 min |
| Ramp: 10°C/min to 280°C[1] | |
| Final Hold: 5 min at 280°C[1] | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Ion Source Temperature | 230°C[1] |
| Transfer Line Temp. | 280°C[1] |
| Mass Scan Range | m/z 40-450 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Predicted Quantitative Data
The following table summarizes the predicted retention time and key mass-to-charge ratios (m/z) for this compound based on its structure and data from similar compounds.[4][5] The exact retention time will vary depending on the specific GC system and conditions.
| Compound | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 12 - 16 | 234 | Predicted: 219 ([M-CH3]+), 204, 188, 159, 145, 117, 77 |
Note: The molecular weight of this compound is 234.19 g/mol . The fragmentation pattern is predictive and should be confirmed by running a standard.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. [Determination of trifluralin residue in aquatic products and edible oils by gas chromatography-negative chemical ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 5. N,N-DIMETHYL-4-NITROANILINE(100-23-2) MS [m.chemicalbook.com]
Application Notes and Protocols for Determining the Cytotoxicity of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and its derivatives represent a class of chemical compounds with potential applications in various fields, including pharmaceuticals and material sciences. A thorough understanding of their cytotoxic profile is crucial for assessing their safety and therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for evaluating in vitro cytotoxicity.[1][2] This assay quantifies cell viability by measuring the metabolic activity of living cells, specifically the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases to form purple formazan crystals.[1][3] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[4]
These application notes provide a detailed protocol for determining the cytotoxicity of this compound derivatives using the MTT assay. The included methodologies, data presentation formats, and workflow diagrams are designed to guide researchers in obtaining accurate and reproducible results.
Data Presentation
The cytotoxic effects of this compound derivatives are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. A summary of hypothetical cytotoxicity data is presented in the table below.
Table 1: Cytotoxicity of this compound Derivatives against various cell lines.
| Compound ID | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| Derivative A | A549 | Human Lung Carcinoma | 48 | 15.2 ± 1.8 |
| Derivative A | MCF-7 | Human Breast Adenocarcinoma | 48 | 25.5 ± 2.1 |
| Derivative A | HepG2 | Human Liver Hepatocellular Carcinoma | 48 | 18.9 ± 1.5 |
| Derivative B | A549 | Human Lung Carcinoma | 48 | 8.7 ± 0.9 |
| Derivative B | MCF-7 | Human Breast Adenocarcinoma | 48 | 12.1 ± 1.3 |
| Derivative B | HepG2 | Human Liver Hepatocellular Carcinoma | 48 | 9.8 ± 1.1 |
| Control (Doxorubicin) | A549 | Human Lung Carcinoma | 48 | 0.8 ± 0.1 |
| Control (Doxorubicin) | MCF-7 | Human Breast Adenocarcinoma | 48 | 1.2 ± 0.2 |
| Control (Doxorubicin) | HepG2 | Human Liver Hepatocellular Carcinoma | 48 | 1.0 ± 0.15 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Principle of the MTT Assay
The MTT assay is based on the enzymatic conversion of the water-soluble yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases of viable cells.[1][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[4]
Materials and Reagents
-
This compound derivatives
-
Selected cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)[4][5]
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2, humidified atmosphere)
-
Microplate reader (spectrophotometer)
Detailed MTT Assay Protocol
This protocol is designed for adherent cell lines. Modifications for suspension cells are noted where applicable.
1. Cell Seeding: a. Harvest and count the cells. Adjust the cell density with complete culture medium. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.[4][5] c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
2. Compound Treatment: a. Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%). c. After 24 hours of cell attachment, carefully remove the culture medium from the wells. d. Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. e. Include the following controls on each plate:
- Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compounds.
- Untreated Control (Negative Control): Cells in culture medium only.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Medium Background Control: Wells containing only culture medium to measure background absorbance.[3] f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
3. MTT Addition and Incubation: a. Following the treatment period, carefully remove the medium from each well, ensuring the adherent cells are not disturbed. For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then carefully aspirate the supernatant.[3] b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10-50 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL is common).[1][4] d. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[4] During this time, viable cells will convert the MTT into formazan crystals.
4. Formazan Solubilization: a. After the MTT incubation, carefully remove the MTT-containing medium from the wells. For suspension cells, centrifuge the plate and aspirate the supernatant. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] c. Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3][5]
5. Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3] b. The plate should be read within 1 hour of adding the solubilization solution.[3]
6. Data Analysis and IC50 Calculation: a. Subtract the average absorbance of the medium background control from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. d. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay.
Potential Signaling Pathway for Cytotoxicity
The cytotoxicity of nitroaromatic compounds can be mediated through several mechanisms, often involving metabolic activation and the induction of oxidative stress.[6][7] The following diagram illustrates a plausible signaling pathway for this compound derivative-induced cytotoxicity.
Caption: Nitroaromatic compound-induced cytotoxicity pathway.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Screening of Novel Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Aniline and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] Aniline, a simple aromatic amine, consists of a phenyl group attached to an amino group.[3] Its derivatives, synthesized through various modifications of the aniline scaffold, have shown potent activity against a range of pathogenic microorganisms.[1][4][5] This document provides detailed application notes and standardized protocols for the antimicrobial screening of novel aniline compounds, intended to guide researchers in the systematic evaluation of these molecules as potential drug candidates.
Data Presentation: Antimicrobial Activity of Aniline Derivatives
The antimicrobial efficacy of novel aniline compounds is primarily quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period.[6][7] The following table summarizes representative MIC values for various aniline derivatives against common bacterial and fungal strains, providing a comparative benchmark for newly synthesized compounds.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| ACNBF | Trifluoro-aniline | Vibrio parahaemolyticus | 100 | [4] |
| ITFMA | Trifluoro-aniline | Vibrio parahaemolyticus | 50 | [4] |
| IMA-001 | 4-(Iminomethyl)aniline | S. aureus (ATCC 29213) | 64 | [8] |
| IMA-001 | 4-(Iminomethyl)aniline | B. subtilis (ATCC 6633) | 128 | [8] |
| IMA-001 | 4-(Iminomethyl)aniline | E. coli (ATCC 25922) | 256 | [8] |
| IMA-001 | 4-(Iminomethyl)aniline | P. aeruginosa (ATCC 27853) | >256 | [8] |
| IMA-002 | 4-NO₂-4-(Iminomethyl)aniline | S. aureus (ATCC 29213) | 16 | [8] |
| IMA-002 | 4-NO₂-4-(Iminomethyl)aniline | B. subtilis (ATCC 6633) | 32 | [8] |
| IMA-002 | 4-NO₂-4-(Iminomethyl)aniline | E. coli (ATCC 25922) | 64 | [8] |
| IMA-002 | 4-NO₂-4-(Iminomethyl)aniline | P. aeruginosa (ATCC 27853) | 128 | [8] |
| IMA-003 | 4-Cl-4-(Iminomethyl)aniline | S. aureus (ATCC 29213) | 32 | [8] |
| IMA-003 | 4-Cl-4-(Iminomethyl)aniline | B. subtilis (ATCC 6633) | 64 | [8] |
| IMA-003 | 4-Cl-4-(Iminomethyl)aniline | E. coli (ATCC 25922) | 128 | [8] |
| IMA-003 | 4-Cl-4-(Iminomethyl)aniline | P. aeruginosa (ATCC 27853) | 256 | [8] |
| IMA-004 | 4-OCH₃-4-(Iminomethyl)aniline | S. aureus (ATCC 29213) | 128 | [8] |
| IMA-004 | 4-OCH₃-4-(Iminomethyl)aniline | B. subtilis (ATCC 6633) | 256 | [8] |
| IMA-004 | 4-OCH₃-4-(Iminomethyl)aniline | E. coli (ATCC 25922) | >256 | [8] |
| IMA-004 | 4-OCH₃-4-(Iminomethyl)aniline | P. aeruginosa (ATCC 27853) | >256 | [8] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9]
Materials:
-
Novel aniline compounds
-
Sterile 96-well microtiter plates[6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[10]
-
Bacterial or fungal inoculum
-
Standardized McFarland turbidity standards (0.5)[10]
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader (optional)
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each aniline compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).[8]
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium directly in the 96-well microtiter plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[8][11]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test microorganism, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][10]
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][12]
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the serially diluted aniline compounds. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).[12]
-
Include the following controls on each plate:[6]
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a standard antibiotic at a known effective concentration and the inoculum.
-
Negative Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds and the inoculum.
-
-
-
Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity, which indicates bacterial growth.[6]
-
The MIC is the lowest concentration of the aniline compound at which there is no visible growth.[6][7]
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.[8]
-
Agar Disk Diffusion Assay
This is a qualitative method used to assess the antimicrobial activity of a compound. It relies on the diffusion of the compound from a paper disk into the agar, resulting in a zone of growth inhibition around the disk if the microorganism is susceptible.[13][14]
Materials:
-
Novel aniline compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[15]
-
Bacterial or fungal inoculum
-
Standardized McFarland turbidity standards (0.5)
-
Sterile cotton swabs[16]
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
-
Forceps
Procedure:
-
Preparation of Test Disks:
-
Prepare stock solutions of the aniline compounds in a suitable volatile solvent.
-
Aseptically apply a known volume (e.g., 10-20 µL) of each compound solution onto a sterile filter paper disk to achieve a specific concentration per disk (e.g., 30 µ g/disk ).[13]
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[13]
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[16]
-
Streak the swab evenly over the entire surface of an MHA plate to create a uniform bacterial lawn.[16]
-
Allow the plate to dry for a few minutes.[8]
-
-
Application of Disks:
-
Using sterile forceps, place the prepared aniline compound disks, positive control disks, and negative control disks onto the surface of the inoculated MHA plate.[15]
-
Ensure the disks are placed sufficiently far apart to prevent the zones of inhibition from overlapping.[16]
-
Gently press each disk to ensure complete contact with the agar surface.[16]
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-24 hours.[16]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[13]
-
The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial screening of novel aniline compounds.
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Some aniline derivatives have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication.[17][18] This pathway illustrates the inhibitory effect on this crucial cellular process.
Caption: Inhibition of DNA gyrase by a novel aniline compound.
References
- 1. jetir.org [jetir.org]
- 2. A STUDY OF THE ANTISEPTIC PROPERTIES OF CERTAIN ORGANIC COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. ijrpc.com [ijrpc.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asm.org [asm.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. Antibacterial activity and mechanism of action of a novel anilinouracil-fluoroquinolone hybrid compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azo Dyes from N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene functional group (–N=N–) linking two aromatic rings. These chromophores are of significant interest in various fields, including textiles, printing, and increasingly, in biomedical applications and drug development.[1] The incorporation of specific substituents, such as nitro (–NO₂) and trifluoromethyl (–CF₃) groups, can significantly influence the tinctorial, photophysical, and biological properties of these dyes. The electron-withdrawing nature of the nitro and trifluoromethyl groups can enhance the electrophilicity of the diazonium ion, leading to efficient coupling reactions and yielding dyes with unique characteristics. Azo dyes containing these moieties are often investigated for their potential as disperse dyes for synthetic fibers and for their pharmacological activities.[1][2]
These application notes provide a detailed protocol for the synthesis of azo dyes using N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline as the diazo component. The procedures outlined are based on established principles of diazotization and azo coupling reactions and are intended to serve as a guide for researchers in the synthesis and evaluation of novel azo compounds.
General Synthetic Pathway
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) in the presence of a mineral acid and a source of nitrous acid, commonly sodium nitrite. The presence of the electron-withdrawing nitro and trifluoromethyl groups can affect the basicity of the amino group and may require specific acidic conditions for efficient diazotization.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction leads to the formation of the azo dye. The pH of the reaction medium is a critical parameter in the coupling step, as it influences the reactivity of both the diazonium salt and the coupling component.
Experimental Protocols
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, carefully add a chosen molar equivalent of this compound to a solution of concentrated acid (e.g., sulfuric acid or hydrochloric acid) in water. The use of a strong acid is necessary due to the reduced basicity of the aniline derivative caused by the electron-withdrawing substituents.
-
Stir the mixture at room temperature until the aniline derivative is completely dissolved.
-
Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution. The addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Coupling Component (e.g., Phenol)
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenol (or other phenolic coupling component)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
In a separate beaker, dissolve the phenolic coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with continuous and efficient stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Maintain the temperature below 5 °C and continue stirring for an additional 30-60 minutes to ensure the coupling reaction is complete.
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60 °C).
Data Presentation
Due to the lack of specific experimental data for azo dyes derived directly from this compound in the searched literature, the following tables present representative data for structurally similar azo dyes containing nitro and trifluoromethyl groups. This data can be used as a reference for expected outcomes.
Table 1: Representative Yields and Melting Points of Azo Dyes Derived from Substituted Anilines.
| Diazo Component | Coupling Component | Product Name | Yield (%) | Melting Point (°C) | Reference |
| 4-Nitroaniline | 2-Naphthol | 1-((4-Nitrophenyl)diazenyl)naphthalen-2-ol | >90 | 292-294 | Analogous Synthesis |
| 2-Chloro-4-nitroaniline | N,N-diethylaniline | 4-((2-Chloro-4-nitrophenyl)diazenyl)-N,N-diethylaniline | 85 | 138-140 | Analogous Synthesis |
| 4-(Trifluoromethyl)aniline | Phenol | 4-((4-(Trifluoromethyl)phenyl)diazenyl)phenol | 78 | 145-147 | Analogous Synthesis |
| 2-Nitro-4-(trifluoromethyl)aniline | N,N-dimethylaniline | 4-((2-Nitro-4-(trifluoromethyl)phenyl)diazenyl)-N,N-dimethylaniline | Not specified | Not specified | Analogous Compound |
Table 2: Representative Spectroscopic Data for Azo Dyes.
| Compound | λmax (nm) | Solvent | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Reference |
| 1-((4-Nitrophenyl)diazenyl)naphthalen-2-ol | 480 | Ethanol | 3450 (O-H), 1590 (N=N), 1510 & 1340 (NO₂) | Aromatic protons, OH proton | Analogous Compound |
| 4-((2-Chloro-4-nitrophenyl)diazenyl)-N,N-diethylaniline | 510 | DMF | 1585 (N=N), 1520 & 1345 (NO₂) | Aromatic protons, ethyl protons | Analogous Compound |
| 4-((4-(Trifluoromethyl)phenyl)diazenyl)phenol | 350 | Methanol | 3300-3500 (O-H), 1600 (N=N), 1325 (C-F) | Aromatic protons, OH proton | Analogous Compound |
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary synthetic routes are:
-
Route A: Nitration of N,N-dimethyl-2-(trifluoromethyl)aniline. This approach involves the direct nitration of the aniline derivative.
-
Route B: N,N-dimethylation of 4-nitro-2-(trifluoromethyl)aniline. This route starts with the commercially available or synthesized 4-nitro-2-(trifluoromethyl)aniline, followed by the introduction of two methyl groups to the amino group.
Q2: Which synthetic route is generally preferred for higher yield and purity?
A2: Route B, the N,N-dimethylation of 4-nitro-2-(trifluoromethyl)aniline, is often preferred. The trifluoromethyl group is a moderately deactivating and meta-directing group, while the amino group is a strongly activating and ortho-, para-directing group. Nitration of N,N-dimethyl-2-(trifluoromethyl)aniline can lead to a mixture of isomers, making purification challenging. Starting with the correctly substituted 4-nitro-2-(trifluoromethyl)aniline and then performing the N,N-dimethylation can offer better regioselectivity and a cleaner reaction profile.
Q3: What are the critical parameters to control during the N,N-dimethylation step?
A3: Key parameters to control during N,N-dimethylation include:
-
Choice of Methylating Agent: Common methylating agents include dimethyl sulfate, methyl iodide, and formaldehyde/formic acid (Eschweiler-Clarke reaction). The reactivity and potential hazards of these reagents should be considered.
-
Base: A suitable base is crucial to deprotonate the aniline and facilitate the reaction. Common bases include sodium hydroxide, potassium carbonate, and triethylamine. The choice of base can be critical, especially if the molecule contains base-sensitive groups.[1]
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through several methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.
-
Recrystallization: If a suitable solvent is found, recrystallization can yield a highly pure product.
-
Acid-Base Extraction: The basic nature of the dimethylamino group allows for purification through acid-base extraction to remove non-basic impurities.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an option.
Troubleshooting Guides
Issue 1: Low Yield in the N,N-dimethylation of 4-nitro-2-(trifluoromethyl)aniline
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for product decomposition. - Use a More Reactive Methylating Agent: If using a less reactive agent, consider switching to a more potent one like dimethyl sulfate. |
| Side Reactions | - Formation of Monomethylated Product: If N-methyl-4-nitro-2-(trifluoromethyl)aniline is the major byproduct, increase the equivalents of the methylating agent and base. - Decomposition: If the product is sensitive to the reaction conditions, consider using a milder base or a lower reaction temperature. The presence of a protic base sensitive group may lead to decomposition with methods like dimethyl-sulfate/NaOH.[1] |
| Poor Quality of Reagents | - Verify Purity of Starting Material: Ensure the 4-nitro-2-(trifluoromethyl)aniline is pure. Impurities can interfere with the reaction. - Use Fresh Reagents: Methylating agents can degrade over time. Use fresh or properly stored reagents. |
Issue 2: Formation of Impurities during Synthesis
| Potential Cause | Recommended Solution |
| Over-methylation (Quaternary Ammonium Salt Formation) | - Control Stoichiometry: Use a controlled excess of the methylating agent. Avoid a large excess. - Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent further methylation. |
| Ring Substitution (if using certain methylating agents) | - Choose Appropriate Reagent: Some methylating agents under certain conditions can lead to ring methylation. The Eschweiler-Clarke reaction is generally selective for N-methylation. |
| Presence of Unreacted Starting Material | - Optimize Reaction Conditions: Refer to the "Low Yield" troubleshooting guide to drive the reaction to completion. - Purification: Unreacted starting material can often be removed by column chromatography or by washing the organic layer with a dilute acid solution during workup. |
| Formation of Tar | - Lower Reaction Temperature: High temperatures can lead to polymerization or decomposition, resulting in tar formation. - Degas Solvent: Remove dissolved oxygen from the solvent, as it can sometimes promote side reactions. - Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent oxidation. |
Experimental Protocols
Protocol: N,N-dimethylation of 4-nitro-2-(trifluoromethyl)aniline
This protocol is adapted from a similar N-methylation procedure and general knowledge of N,N-dimethylation reactions.[2]
Materials:
-
4-nitro-2-(trifluoromethyl)aniline
-
Dimethyl sulfate
-
Sodium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in DMSO.
-
Add powdered sodium hydroxide (2.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Hypothetical based on similar reactions)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 4-nitro-2-(trifluoromethyl)aniline | 4-nitro-2-(trifluoromethyl)aniline | 4-nitro-2-(trifluoromethyl)aniline |
| Methylating Agent | Dimethyl sulfate | Methyl iodide | Formaldehyde/Formic Acid |
| Base | NaOH | K₂CO₃ | - |
| Solvent | DMSO | DMF | Formic Acid |
| Temperature | Room Temperature | 60 °C | 100 °C |
| Reaction Time | 6 hours | 12 hours | 8 hours |
| Yield (approx.) | 75-85% | 60-70% | 80-90% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-chloro-3-nitrobenzotrifluoride, isomeric byproducts, and side-reaction products. Depending on the synthetic route, residual solvents and reagents may also be present.
Q2: Which purification method is recommended for the initial cleanup of the crude product?
A2: Recrystallization is an effective and economical first-pass purification method to remove the majority of impurities. The choice of solvent is crucial for a successful recrystallization.
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when recrystallization fails to achieve the desired purity, or when separating a complex mixture of closely related isomers and byproducts.
Q4: My purified product is still colored. What could be the cause?
A4: Trace amounts of highly colored impurities, possibly from side reactions or decomposition, can be challenging to remove.[1] Passing the product through a short plug of silica gel or treating it with activated carbon during recrystallization can help remove these colored impurities.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of analytical techniques, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Try a different solvent or a solvent mixture. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too rapid. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor Crystal Yield | The chosen solvent is too effective at room temperature. The crude product is not concentrated enough. | Select a solvent where the product has lower solubility at room temperature. Concentrate the solution before cooling. Introduce an anti-solvent to encourage precipitation. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Before filtration, add a small quantity of activated carbon to the hot solution to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. The column was overloaded. | Optimize the mobile phase using TLC to achieve an Rf value of 0.2-0.3 for the target compound.[2] Use a larger column or reduce the amount of sample loaded.[2] |
| Product Tailing or Streaking | Strong interaction between the basic aniline and the acidic silica gel. | Add a small amount of a basic modifier, like triethylamine (0.5-2%), to the mobile phase to neutralize the acidic sites on the silica.[2] |
| Cracking of the Silica Bed | Improper packing of the column. The column ran dry. | Pack the column as a uniform slurry.[2] Always keep the solvent level above the silica bed. |
| No Compound Eluting | The compound may have precipitated at the top of the column or is too polar for the current solvent system. | Ensure the compound is fully dissolved before loading. Consider a dry loading technique.[3] Increase the polarity of the eluent. |
Purification Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | Ethanol, Methanol, Isopropanol, Hexane/Ethyl Acetate mixtures | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Expected Purity | >95% | >99% |
| Typical Yield | 70-90% | 60-80% |
| Key Advantage | Cost-effective, good for large scale | High purity, good for complex mixtures |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the silica bed. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[2]
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis. A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary for optimal separation.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
Caption: A general workflow for the purification of this compound.
Caption: Logical relationships for troubleshooting common purification issues.
References
Technical Support Center: Recrystallization of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Dissolve | - Insufficient solvent volume.- Inappropriate solvent choice.- Temperature is too low. | - Add small increments of hot solvent until the solid dissolves.- Select a more suitable solvent (see Solvent Selection FAQ).- Ensure the solvent is heated to its boiling point. |
| Oiling Out | - The compound's melting point is below the solvent's boiling point.- The solution is supersaturated.- Impurities are present. | - Lower the temperature of the solution before cooling.- Add a small amount of a co-solvent in which the compound is less soluble.- Perform a hot filtration to remove insoluble impurities. |
| No Crystal Formation | - Solution is not sufficiently saturated.- Cooling is too rapid.- Vessel surface is too smooth. | - Evaporate some of the solvent to increase concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Poor Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation. | - Minimize the amount of hot solvent used for dissolution.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored Impurities in Crystals | - Impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution and then perform a hot filtration.- A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I determine a suitable solvent for recrystallization?
A2: To find a suitable solvent, place a small amount of your crude product into several test tubes. To each tube, add a different solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound completely when hot and show poor solubility at room temperature, allowing for good crystal recovery upon cooling.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid. To remedy this, you can try reheating the solution to dissolve the oil, then add a small amount of a solvent in which the compound is less soluble (a co-solvent) until the solution becomes slightly turbid. Then, allow it to cool slowly. Alternatively, using a larger volume of the primary solvent may prevent oiling out.
Q4: I am not getting any crystals even after cooling the solution in an ice bath. What is the problem?
A4: This is likely due to either the solution being too dilute or the absence of nucleation sites for crystal growth. You can try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a tiny seed crystal of the pure compound. If the solution is too dilute, you will need to evaporate some of the solvent to increase the concentration of the compound.
Q5: What is the expected melting point of pure this compound?
A5: Specific experimental data for the melting point of this compound is not available in the provided search results. However, the related compound, N-methyl-4-nitro-2-trifluoromethylaniline, has a reported melting point of 111-112°C after recrystallization from ethanol.[1] The purity of your recrystallized product can be assessed by measuring its melting point and comparing it to a literature value if available, or by techniques such as NMR or HPLC.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the recrystallization of similar compounds.[1]
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
(Optional) Decoloration: If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution into the preheated flask.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
References
Technical Support Center: Purification of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and encountering challenges with the removal of its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common positional isomers of this compound that I might encounter?
A1: During the synthesis of this compound, several positional isomers can be formed as byproducts. The most common isomers include variations in the positions of the nitro (-NO2) and trifluoromethyl (-CF3) groups on the aniline ring. These can arise from non-selective nitration or the use of starting materials that are themselves mixtures of isomers.
Q2: What are the primary methods for separating these positional isomers?
A2: The primary methods for separating positional isomers of aromatic compounds like this compound are chromatography and recrystallization. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for analytical and preparative separations. Fractional crystallization is another effective method that relies on the differential solubility of the isomers in a selected solvent system.
Troubleshooting Guides
Gas Chromatography (GC) Method for Isomer Separation
Issue: Poor resolution of isomeric peaks on the gas chromatogram.
When analyzing the purity of this compound, you may find that the peaks corresponding to different positional isomers are not well-separated, leading to inaccurate quantification.
Solution:
Optimizing the chromatographic conditions is key to achieving baseline separation. Based on methods for similar compounds, such as trifluoromethoxy aniline and trifluoromethoxy nitrobenzene isomers, a systematic approach to method development is recommended.[1]
Experimental Protocol: GC Method Development
This protocol provides a starting point for developing a robust GC method for the separation of this compound isomers.
1. Initial GC Parameters:
| Parameter | Recommended Starting Condition |
| Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow of 3.0 psi[1] |
| Inlet Temperature | 200°C[1] |
| Injection Mode | Split (e.g., 1:5)[1] |
| Injection Volume | 1.0 µL[1] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 260°C[1] |
| Oven Program | Initial 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, hold for 5 min.[1] |
2. Optimization Strategy:
-
Temperature Program: If co-elution persists, adjust the initial oven temperature and the ramp rate. A slower ramp rate can often improve the separation of closely eluting peaks.
-
Carrier Gas Flow Rate: Optimize the flow rate to ensure maximum column efficiency.
-
Column Polarity: If the recommended column does not provide adequate separation, consider a column with a different stationary phase polarity.
3. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Workflow for GC Method Optimization
References
Technical Support Center: Nitration of Dimethyl-Trifluoromethyl-Aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of dimethyl-trifluoromethyl-aniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when nitrating N,N-dimethyl-3-(trifluoromethyl)aniline with a standard nitrating mixture (HNO₃/H₂SO₄)?
A1: The major product is expected to be N,N-dimethyl-5-nitro-3-(trifluoromethyl)aniline . This is due to the combined directing effects of the substituents on the aromatic ring under strongly acidic conditions.
-
Protonation of the Amino Group: In the presence of concentrated sulfuric acid, the strongly activating N,N-dimethylamino group (-NMe₂) is protonated to form the N,N-dimethylanilinium ion (-NMe₂H⁺).
-
Competing Directing Effects: This protonated group is strongly deactivating and a meta-director. The trifluoromethyl group (-CF₃) at position 3 is also a strong deactivating group and a meta-director.
-
Regioselectivity: Both the -NMe₂H⁺ group at position 1 and the -CF₃ group at position 3 direct the incoming electrophile (the nitronium ion, NO₂⁺) to position 5. Therefore, position 5 is the most electronically favored site for nitration.
Q2: What are the most common side reactions during the nitration of dimethyl-trifluoromethyl-aniline?
A2: The primary side reactions and issues of concern are:
-
Oxidative Degradation: Anilines are susceptible to oxidation by nitric acid, which can lead to the formation of tarry, polymeric byproducts and a lower yield of the desired nitro compound.[1]
-
Formation of Isomeric Byproducts: While N,N-dimethyl-5-nitro-3-(trifluoromethyl)aniline is the expected major product, small amounts of other isomers may form, complicating purification.
-
Over-nitration: Although the ring is deactivated by both the protonated amino group and the trifluoromethyl group, there is a possibility of dinitration if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).
Q3: Why is my reaction yield low and the product mixture a dark, tarry substance?
A3: This is a classic sign of oxidative degradation of the aniline starting material.[1] This side reaction is promoted by:
-
High Reaction Temperatures: Nitration is a highly exothermic process. Inadequate temperature control can lead to a runaway reaction and increased oxidation.
-
High Concentration of Nitric Acid: A high concentration of the oxidizing agent can favor degradation pathways.
-
Substrate Reactivity: Anilines are electron-rich and can be easily oxidized.
To mitigate this, it is crucial to maintain a low reaction temperature and add the nitrating agent slowly and controllably.
Q4: Can I use a protecting group strategy for N,N-dimethylaniline derivatives?
A4: No, a traditional acetylation protecting group strategy is not feasible for tertiary amines like N,N-dimethylaniline. Acetylation is used for primary and secondary anilines to form an amide, which moderates the activating effect of the amino group and protects it from protonation and oxidation.[2] Since N,N-dimethylaniline cannot form an amide, direct nitration with careful control of reaction conditions is the typical approach.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Oxidative Degradation: The starting material has been destroyed by the reaction conditions. 2. Incomplete Reaction: Reaction time was too short or the temperature was too low. 3. Incorrect Work-up: The product was lost during extraction or purification. | 1. Maintain Low Temperature: Ensure the reaction temperature is kept low (typically 0-10°C) using an ice bath. Add the nitrating agent dropwise to control the exotherm. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 3. Careful Neutralization: During work-up, neutralize the acidic solution slowly and with cooling to avoid hydrolysis or degradation of the product. |
| Formation of Multiple Products (Isomers) | 1. Loss of Regiocontrol: Reaction conditions may be favoring the formation of minor isomers. | 1. Strict Temperature Control: Maintain a consistent low temperature throughout the addition of the nitrating agent. 2. Purification: Use column chromatography to separate the desired isomer from other byproducts. |
| Dark, Tarry Product Mixture | 1. Oxidation: This is the most likely cause. | 1. Reduce Reaction Temperature: This is the most critical parameter to control. 2. Slow Addition of Reagents: Add the nitrating agent very slowly to the solution of the aniline in sulfuric acid. |
| Runaway Reaction | 1. Poor Temperature Control: The exothermic nitration reaction was not adequately cooled. 2. Too Rapid Addition of Reagents. | 1. Immediate and Aggressive Cooling: Use a larger ice/salt bath. 2. Cease Reagent Addition: Stop adding the nitrating agent immediately. 3. Safety First: Be prepared for a rapid increase in temperature and pressure. Conduct the reaction in a fume hood with appropriate safety shields. |
Data Summary
The directing effects of the relevant functional groups in electrophilic aromatic substitution are summarized below.
| Substituent Group | Type | Activating/Deactivating | Directing Effect | Governing Effect |
| -N(CH₃)₂ (Dimethylamino) | Electron Donating | Strongly Activating | ortho, para | +M (Resonance) |
| -N(CH₃)₂H⁺ (Protonated Dimethylamino) | Electron Withdrawing | Strongly Deactivating | meta | -I (Inductive) |
| -CF₃ (Trifluoromethyl) | Electron Withdrawing | Strongly Deactivating | meta | -I (Inductive) |
Experimental Protocols
An adapted protocol for the nitration of N,N-dimethyl-3-(trifluoromethyl)aniline is provided below, based on established procedures for similar compounds.
Materials:
-
N,N-dimethyl-3-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ammonium Hydroxide
-
Ethanol (for recrystallization)
-
Dichloromethane (for extraction)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add N,N-dimethyl-3-(trifluoromethyl)aniline to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the aniline solution from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture must be maintained between 5°C and 10°C throughout the addition.
-
After the addition is complete, stir the mixture at 5-10°C for an additional hour.
-
Pour the reaction mixture slowly and with vigorous stirring onto a large amount of crushed ice in a large beaker.
-
Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide, while keeping the mixture cool with an external ice bath. Neutralize until the solution is basic to litmus paper.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Diagram 1: Logical Flow for Predicting the Major Product
Caption: Logical workflow for predicting the major nitration product.
Diagram 2: Key Side Reaction Pathway
Caption: Competing pathways of nitration vs. oxidative degradation.
References
Optimizing temperature for the synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, with a particular focus on reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Reaction temperature is too low: The activation energy for the reaction may not be reached, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each temperature point using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). |
| Reaction temperature is too high: This can lead to the decomposition of reactants, intermediates, or the final product. | Decrease the reaction temperature. Consider performing the reaction at or below room temperature, or even at sub-zero temperatures, especially during the addition of reagents. | |
| Inefficient methylation: The methylation of the secondary amine might be incomplete. | Ensure the correct stoichiometry of the methylating agent. The reaction temperature for methylation can be critical; literature on related compounds suggests temperatures can range from room temperature to elevated temperatures. Optimization of this step may be required. | |
| Formation of Multiple Products (Low Purity) | Side reactions due to incorrect temperature: Non-optimal temperatures can promote the formation of undesired side products, such as isomers or products of over-methylation. For nitration reactions, temperature control is crucial to prevent the formation of multiple nitrated isomers. | For nitration steps, maintain a low temperature, often between 0°C and 10°C, to ensure regioselectivity. For the dimethylation step, a systematic temperature optimization study is recommended to find the optimal balance between reaction rate and selectivity. |
| Decomposition: The trifluoromethyl group can be sensitive to high temperatures in the presence of certain reagents. | Avoid excessive heating. Use a gentle heating source and maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. | |
| Reaction Does Not Go to Completion | Sub-optimal temperature: The reaction may have reached equilibrium at a point where a significant amount of starting material remains. | Increasing the temperature might shift the equilibrium towards the product side. However, be cautious of potential side reactions at higher temperatures. |
| Insufficient reaction time: The reaction may simply need more time to complete at the current temperature. | Extend the reaction time and monitor for further conversion. If no further change is observed, a temperature adjustment may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the synthesis of this compound?
A1: Based on procedures for structurally similar compounds, a starting temperature in the range of 50-80°C for the dimethylation step could be a reasonable starting point. For any nitration steps involved in the synthesis of the precursor, it is critical to maintain low temperatures, typically between 0°C and 10°C, to control the regioselectivity and minimize side reactions.
Q2: How can I monitor the progress of the reaction to optimize the temperature?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the relative amounts of reactants and products over time at different temperatures.
Q3: What are the potential side products I should be aware of when optimizing the temperature?
A3: At higher temperatures, you might observe the formation of over-methylated products (quaternary ammonium salts), or decomposition of the starting materials or product. If a nitration step is involved, higher temperatures can lead to the formation of different positional isomers of the nitro group.
Q4: Can the order of reagent addition affect the optimal temperature?
A4: Absolutely. For exothermic reactions, such as nitration, slow, dropwise addition of the nitrating agent to the substrate at a low, controlled temperature is crucial to dissipate heat and prevent runaway reactions and the formation of byproducts.
Q5: The synthesis of a related compound, N-methyl-4-nitro-2-(trifluoromethyl)aniline, is performed at 50°C. Can I use this temperature for the N,N-dimethyl derivative?
A5: The synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline at 50°C provides a valuable starting point.[1] However, the introduction of a second methyl group might require slightly different conditions. It is recommended to start your optimization around this temperature and adjust based on your experimental results.
Experimental Protocols & Data
Table 1: Reaction Temperatures for Related Aniline Syntheses
| Compound | Reaction Step | Temperature (°C) | Reference/Source |
| N-methyl-4-nitro-2-(trifluoromethyl)aniline | N-methylation | 50 | ChemicalBook[1] |
| m-Nitrodimethylaniline | Nitration | 5 - 10 | Organic Syntheses[2] |
| 4-nitro-3-trifluoromethylaniline | Nitration | 35 - 80 | Google Patents[3] |
| 4-nitro-3-trifluoromethylaniline | Deacetylation | 60 - 80 | Google Patents[3] |
| 2-nitro-4-trifluoromethylaniline | Ammonolysis | 80 - 150 | Google Patents[4] |
| N,O-dimethyl-N'-nitroisourea | Substitution | 20 - 40 | ChemRxiv[5] |
General Protocol for Temperature Optimization:
-
Small-Scale Reactions: Set up a series of small-scale reactions in parallel.
-
Temperature Gradient: Assign a different temperature to each reaction vessel (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Consistent Parameters: Keep all other reaction parameters (reactant concentrations, solvent, reaction time, stirring speed) constant across all experiments.
-
Monitoring: At regular intervals, take an aliquot from each reaction and quench it. Analyze the aliquots using a suitable analytical method (TLC, GC-MS, or LC-MS) to determine the yield and purity of the product.
-
Data Analysis: Plot the yield and purity as a function of temperature to identify the optimal temperature range.
Visualization
The following diagram illustrates a logical workflow for optimizing the reaction temperature for the synthesis of this compound.
Caption: Workflow for optimizing reaction temperature.
References
- 1. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Aniline Synthesis - Avoiding Over-Nitration
Welcome to the technical support center for aniline synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nitration of aniline, with a specific focus on preventing over-nitration and other side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline often problematic?
Direct nitration of aniline using a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is challenging for two main reasons:
-
Oxidation: The amino group (-NH₂) is highly activating and susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and a decrease in the yield of the desired nitroaniline.[1][2][3][4]
-
Formation of the Anilinium Ion: In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[1][5][6][7] This ion is a meta-director, resulting in the formation of a significant amount of the undesired m-nitroaniline isomer, in addition to the expected ortho and para isomers.[5][7][8][9] This leads to a complex mixture of products that is difficult to separate.[9]
Q2: What is over-nitration and how can it be prevented?
Over-nitration refers to the introduction of more than one nitro group onto the aniline ring, leading to the formation of dinitro- and trinitroaniline. The high reactivity of the unprotected aniline ring makes it susceptible to multiple nitrations.
The most effective method to prevent over-nitration and other side reactions is to protect the amino group before nitration.[5][10][11] This is typically achieved by acetylating the aniline to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which allows for a more controlled mononitration and minimizes the risk of oxidation and polynitration.[5][8]
Q3: What are the typical product distributions for direct versus protected nitration of aniline?
The product distribution varies significantly between the two methods, highlighting the importance of protecting the amino group for achieving high selectivity.
| Product Isomer | Typical Yield (%) in Direct Nitration | Typical Yield (%) in Protected Nitration (as p-nitroaniline) |
| p-Nitroaniline | ~51%[8][9] | High (major product)[9] |
| m-Nitroaniline | ~47%[8][9] | Minimal |
| o-Nitroaniline | ~2%[8][9] | Minimal (steric hindrance from the acetyl group)[8] |
| Oxidation Byproducts | Variable (Significant)[1][9] | Minimal |
Troubleshooting Guides
Problem 1: Low yield of the desired mono-nitrated product and formation of tarry byproducts.
-
Primary Cause: This is likely due to the direct nitration of aniline without protection of the amino group, leading to oxidation.[1][2]
-
Solution: Implement a three-step protection strategy:
Problem 2: A significant amount of the meta-nitroaniline isomer is isolated.
-
Primary Cause: The amino group of your aniline derivative is being protonated by the strong acidic medium (H₂SO₄), forming the meta-directing anilinium ion.[5][7]
-
Solution: Protect the amino group via acetylation. The resulting amide is neutral and not readily protonated, ensuring that it remains an ortho, para-director throughout the reaction.[5]
Problem 3: The reaction is highly exothermic and difficult to control.
-
Primary Cause: Nitration reactions are inherently exothermic.[6] Uncontrolled temperature can lead to an increase in side reactions, including over-nitration and oxidation.
-
Solution:
-
Maintain Low Temperatures: Employ an ice bath to keep the reaction temperature between 0-10 °C during the addition of the nitrating mixture.[5]
-
Slow Addition of Reagents: Add the nitrating agent dropwise to the aniline or acetanilide solution. This allows for better dissipation of the heat generated during the reaction.[10]
-
Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation
This procedure converts aniline into acetanilide to protect the amino group.
-
Setup: In a flask, dissolve aniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring.
-
Reaction: Gently warm the mixture for a short period (e.g., 15-30 minutes).[5]
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary.[5]
Protocol 2: Nitration of Acetanilide
This protocol describes the nitration of the protected aniline.
-
Setup: Add the dried acetanilide to concentrated sulfuric acid in a flask, ensuring it fully dissolves. Cool the mixture in an ice bath to 0-5 °C.[5]
-
Nitrating Mixture: Separately, prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reagent Addition: Add the nitrating mixture dropwise to the stirred acetanilide solution, carefully maintaining the temperature below 10 °C.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour.[5]
-
Isolation: Carefully pour the reaction mixture over crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol.[5]
Protocol 3: Deprotection via Hydrolysis
This final step removes the acetyl group to yield the final p-nitroaniline product.
-
Setup: Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).[5]
-
Reaction: Heat the mixture under reflux for approximately 20-30 minutes until the solid has dissolved.[5]
-
Isolation: Cool the solution and then pour it into a beaker of cold water.
-
Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the p-nitroaniline.[5]
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from hot water or an ethanol/water mixture.[5]
Visualizations
Caption: Comparison of direct vs. protected aniline nitration pathways.
Caption: Troubleshooting workflow for aniline nitration experiments.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. direct nitration of aniline is not carried out - askIITians [askiitians.com]
- 4. sarthaks.com [sarthaks.com]
- 5. benchchem.com [benchchem.com]
- 6. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Khan Academy [khanacademy.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. (11.) How anilinécan be converted by efficient procedure to mononitroderi.. [askfilo.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Functionalization
Welcome to the Technical Support Center for aniline functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to key reactions involving anilines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Topic 1: N-Acylation of Anilines
Question 1: My N-acylation reaction of a sterically hindered aniline is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in the N-acylation of hindered anilines are a common challenge primarily due to the reduced nucleophilicity of the nitrogen atom and steric hindrance impeding the approach of the acylating agent.[1] Here are several potential causes and corresponding solutions:
-
Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be reactive enough to overcome the steric barrier.
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride, which is generally more electrophilic.[1]
-
-
Inadequate Catalyst or Lack Thereof: For highly hindered anilines, a catalyst is often necessary to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive intermediate.[1]
-
-
Unfavorable Reaction Conditions: Temperature and solvent can significantly impact the reaction rate.
-
Solution: Gently heating the reaction can increase the rate. The choice of an appropriate aprotic solvent is also crucial for solubility and reactivity.
-
-
Poor Solubility of the Hindered Aniline: If the aniline substrate is not fully dissolved, the reaction will be slow and incomplete.[1]
-
Solution: Select a solvent in which the aniline has good solubility at the reaction temperature.
-
Question 2: I am observing a significant amount of unreacted starting material in my aniline acylation, even after prolonged reaction times. What can I do?
This issue often points to a combination of the factors mentioned above. A systematic approach is recommended:
-
Confirm Reagent Purity: Ensure the aniline is pure and the acylating agent has not hydrolyzed.
-
Increase Reactivity: Switch to an acyl chloride if you are using an anhydride.
-
Catalyze the Reaction: Add a catalytic amount of DMAP (e.g., 5-10 mol%).
-
Optimize Conditions: Increase the reaction temperature in increments (e.g., from room temperature to 40°C, then to 60°C) while monitoring the reaction by TLC or LC-MS.
Question 3: My acylation reaction is producing significant side products. What are they and how can I minimize their formation?
A common side product is diacylation, though less frequent with highly hindered anilines.[1]
-
Cause: The initially N-acylated product may still be sufficiently nucleophilic to react again, especially under forcing conditions or with a large excess of the acylating agent.
-
Mitigation:
-
Use a stoichiometric amount of the acylating agent.
-
Add the acylating agent slowly to the reaction mixture to avoid a large excess at any given time.[1]
-
Topic 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Question 1: My Buchwald-Hartwig amination with an electron-deficient aniline is failing or giving minimal product. How can I improve the conversion?
Electron-deficient anilines are challenging substrates due to their reduced nucleophilicity.[2] Standard palladium-phosphine catalysts may not be effective.[2] Consider the following:
-
Ligand Choice: Use electron-rich and bulky phosphine ligands. These ligands stabilize the palladium center and facilitate reductive elimination.
-
Catalyst System: Employ modern, well-defined palladium precatalysts to ensure the consistent generation of the active catalytic species.[2]
-
Base Selection: A strong, non-nucleophilic base is often required. The choice of base can significantly impact the reaction outcome.[3]
-
Inert Atmosphere: Rigorously exclude oxygen, which can deactivate palladium catalysts, by using techniques like freeze-pump-thaw degassing or working in a glovebox.[2]
Question 2: I am observing a significant amount of dehalogenation as a side product in my palladium-catalyzed cross-coupling reaction. What are the likely causes and solutions?
Hydrodehalogenation is a common side reaction where the halogen atom is replaced by a hydrogen atom.[3]
-
Causes:
-
The presence of water or other proton sources.
-
Certain catalyst/ligand combinations may favor this pathway.
-
The nature of the base can influence the extent of dehalogenation.[3]
-
-
Solutions:
Question 3: My reaction mixture turns dark brown or forms a tar-like substance. What is causing this and how can I prevent it?
Dark discoloration and tar formation in aniline reactions are often due to oxidation of the aniline starting material or product, particularly under acidic conditions or in the presence of oxidizing agents.[3]
-
Prevention Strategies:
-
Use Purified Reagents: Ensure your aniline starting material is pure and colorless.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[3]
-
Protecting Groups: Acetylation of the amino group not only controls reactivity for other transformations but also makes the substrate less prone to oxidation.[3]
-
Data Presentation
Table 1: Troubleshooting Low Yields in Buchwald-Hartwig Amination of Electron-Deficient Anilines
| Problem | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low Conversion of Starting Materials | Poorly nucleophilic aniline. | Use a more electron-rich and bulky phosphine ligand (e.g., XPhos, RuPhos). | Increased reaction rate and yield. |
| Catalyst deactivation by oxygen. | Thoroughly degas all solvents and reagents before use.[3] | Consistent and reproducible results. | |
| Inappropriate base selection. | Screen a variety of strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K3PO4).[3] | Improved conversion and reduced side products. | |
| Significant Dehalogenation | Presence of proton sources. | Use anhydrous solvents and reagents. | Minimized hydrodehalogenation byproduct. |
| Unfavorable catalyst/ligand system. | Screen different phosphine ligands.[3] | Increased selectivity for the desired C-N coupling. | |
| Product is a Dark Oil or Solid | Presence of oxidized impurities.[3] | Treat the crude product with activated carbon during recrystallization.[3] | Removal of colored impurities. |
| Incomplete removal of unreacted aniline. | Perform an acidic wash (e.g., with dilute HCl) during liquid-liquid extraction.[3] | Aniline is protonated and moves to the aqueous phase. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Hindered Aniline
This protocol is a starting point for the acylation of a sterically hindered aniline using a more reactive acylating agent and a catalyst.
Materials:
-
Hindered aniline (1.0 eq)
-
Acyl chloride (1.1 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the hindered aniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Electron-Deficient Aniline
This protocol is adapted for coupling an aryl halide with an electron-deficient aniline using a modern palladium precatalyst.[2]
Materials:
-
Aryl halide (1.0 eq)
-
Electron-deficient aniline (1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos ligand (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a glovebox, add the aryl halide (1.0 eq), electron-deficient aniline (1.2 eq), palladium precatalyst (2 mol%), XPhos ligand (2 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Caption: Catalytic role of DMAP in the N-acylation of aniline.
References
Technical Support Center: Byproduct Identification in N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to byproduct formation in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. What could be the cause?
A1: Dark discoloration often indicates decomposition of the aniline derivative. This can be caused by several factors:
-
High Reaction Temperatures: this compound can be sensitive to excessive heat, leading to degradation.
-
Presence of Oxidizing Agents: Contamination with oxidizing agents can lead to the formation of colored byproducts. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Instability of Starting Material: The starting material itself may have degraded. It is advisable to check the purity of your this compound before use, especially if it has been stored for a long time or under suboptimal conditions.[1]
Q2: I am observing multiple unexpected peaks in my HPLC/GC-MS analysis. What are the likely sources of these byproducts?
A2: Unexpected peaks can originate from several sources:
-
Isomeric Impurities: The synthesis of this compound can produce other positional isomers (e.g., N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline). These isomers may have similar reactivity and can lead to a range of related byproducts.
-
Incomplete Reaction: A significant peak corresponding to the starting material may indicate an incomplete reaction.
-
Side Reactions: Depending on the specific reaction, various side reactions can occur. For example, in nucleophilic aromatic substitution (SNAr) reactions, side products can arise from attack at different positions on the aromatic ring. In reduction reactions of the nitro group, incomplete reduction can lead to nitroso or other partially reduced species.
-
Degradation Products: As mentioned in Q1, degradation of the starting material or product can generate multiple impurities.[1]
Q3: How can I minimize the formation of byproducts in my reactions?
A3: To minimize byproduct formation, consider the following:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents.
-
Use High-Purity Starting Materials: Ensure the this compound you are using is of high purity and free from isomeric impurities.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.
-
Appropriate Solvent and Base: The choice of solvent and base (if applicable) can significantly influence the reaction pathway and selectivity.
Q4: What are the best methods for analyzing the purity of my reaction mixture and identifying byproducts?
A4: A combination of chromatographic and spectroscopic techniques is generally recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the purity of your main product and detecting impurities. A C18 reverse-phase column with a gradient of acetonitrile and water is a good starting point.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities, providing valuable structural information from the mass fragmentation patterns.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring reaction progress and identifying a wide range of byproducts, especially those that are not volatile enough for GC-MS.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for the definitive structural elucidation of your desired product and any isolated byproducts.[2]
Troubleshooting Guides for Specific Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions
In SNAr reactions with this compound, a nucleophile typically displaces the nitro group.
Potential Byproducts and Troubleshooting:
| Byproduct/Issue | Potential Cause | Recommended Action |
| Unreacted Starting Material | Insufficient reaction time or temperature; weak nucleophile. | Increase reaction time and/or temperature. Consider using a stronger nucleophile or a catalyst. |
| Isomeric Substitution Products | Presence of isomeric impurities in the starting material. | Purify the starting material before the reaction. Use analytical techniques like HPLC to confirm isomeric purity. |
| Products of Attack at other Positions | The strong electron-withdrawing nature of the nitro and trifluoromethyl groups can activate other positions on the ring for nucleophilic attack. | Optimize reaction conditions (solvent, temperature) to favor substitution at the desired position. |
| Degradation Products (colored) | Reaction temperature is too high; presence of oxygen. | Lower the reaction temperature. Run the reaction under an inert atmosphere. |
Experimental Protocol: General Procedure for SNAr with a Thiol
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO).
-
Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq).
-
Addition of Nucleophile: Add the thiol (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting SNAr Reactions
Caption: Troubleshooting logic for SNAr reactions.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation.
Potential Byproducts and Troubleshooting:
| Byproduct/Issue | Potential Cause | Recommended Action |
| Nitroso Intermediate | Incomplete reduction. | Increase the amount of reducing agent or the reaction time. |
| Azoxy/Azo/Hydrazo Compounds | Can form under certain reducing conditions, especially in basic media. | Choose a reducing agent and conditions known for clean reduction to the amine (e.g., SnCl₂/HCl, H₂/Pd-C). |
| Dehalogenation (if applicable) | If other halogens are present on the ring, they might be reduced under harsh conditions. | Use milder reducing agents. |
Quantitative Data from a Related Reduction
Experimental Protocol: Reduction of the Nitro Group with SnCl₂
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate), add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography or recrystallization.
Experimental Workflow for Nitro Group Reduction
References
Technical Support Center: Scaling Up the Synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline.
Experimental Protocol: A Two-Step Synthesis Approach
The recommended synthetic route involves the N,N-dimethylation of 2-(trifluoromethyl)aniline, followed by a controlled nitration. This pathway offers good regioselectivity for the desired para-nitro isomer but requires careful control of reaction conditions.
Step 1: Synthesis of N,N-dimethyl-2-(trifluoromethyl)aniline
-
Reaction Setup : To a stirred solution of 2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere, add a base like sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reagent Addition : Allow the mixture to stir at room temperature for 30 minutes. Cool the reaction back to 0 °C and add methyl iodide (2.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring : Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup : Upon completion, carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N,N-dimethyl-2-(trifluoromethyl)aniline.
Step 2: Synthesis of this compound
-
Reaction Setup : In a separate flask, prepare the nitrating mixture. Slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5.0 eq) at a temperature below 10 °C.
-
Substrate Addition : Cool the solution of N,N-dimethyl-2-(trifluoromethyl)aniline (1.0 eq) in concentrated sulfuric acid (2.0 eq) to 0-5 °C in an ice-salt bath.
-
Nitration : Add the pre-cooled nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0-5 °C. Vigorous stirring is essential during the addition.[1][2]
-
Reaction Monitoring : After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction for the disappearance of the starting material.
-
Workup : Carefully pour the reaction mixture onto crushed ice with stirring. A yellow precipitate should form. Neutralize the mixture slowly with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Purification : Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a solvent like ethanol to yield this compound as a yellow solid.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N,N-dimethylation of 2-(trifluoromethyl)aniline is incomplete or shows the presence of monomethylated product. What should I do?
Answer: Incomplete methylation is a common issue.
-
Check Reagents : Ensure your methylating agent (methyl iodide) and base (sodium hydride) are fresh and active. Moisture can quench the base.
-
Increase Equivalents : You can try slightly increasing the equivalents of both the base and methyl iodide (e.g., 2.8 eq of NaH and 2.5 eq of CH₃I).
-
Reaction Time/Temperature : If the reaction stalls, consider increasing the reaction time or gently warming the mixture to 40-50 °C after the initial addition. However, be cautious as this may increase side products.
-
Alternative Methods : For difficult methylations, consider alternative methods like reductive amination using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or the Eschweiler-Clarke reaction.[4]
Q2: The nitration step gives a low yield and a dark, tarry mixture instead of a clean yellow solid. Why is this happening?
Answer: This is a classic problem when nitrating highly activated anilines. The N,N-dimethylamino group is strongly activating, making the ring susceptible to oxidation by nitric acid.[5][6]
-
Strict Temperature Control : The reaction is highly exothermic.[7][8] Maintaining the temperature strictly between 0-5 °C is critical. Any temperature spike can lead to oxidation and the formation of tarry byproducts.[9] On a larger scale, this requires an efficient cooling system.
-
Slow Reagent Addition : Add the nitrating mixture very slowly (dropwise) directly into the reaction mixture with efficient stirring to dissipate heat and avoid localized high concentrations of the nitrating agent.
-
Acid Quality : Use high-purity concentrated acids to minimize oxidative impurities.
Q3: My nitration produced a mixture of isomers (ortho, meta, and para). How can I improve the regioselectivity for the 4-nitro (para) product?
Answer: While the N,N-dimethylamino group is a strong ortho, para-director, some meta-isomer can form if the amine is protonated by the strong acid, creating a deactivating, meta-directing anilinium ion.[6][10]
-
Controlled Acidity : The amount of sulfuric acid is key. Using it as both a solvent and a catalyst helps generate the nitronium ion (NO₂⁺) while controlling the extent of protonation.[11][12][13] The conditions in the protocol are optimized for para-selectivity.
-
Purification : Separation of isomers can be challenging. Recrystallization is the most effective method. A carefully chosen solvent system can help isolate the desired para-isomer. Fractional crystallization may be necessary. HPLC can be used to analyze the purity and isomer ratio.
Q4: I'm scaling up the nitration reaction. What are the primary safety concerns?
Answer: Scaling up nitration reactions carries significant risks that must be managed.
-
Thermal Runaway : Nitrations are highly exothermic. A failure in cooling or too-rapid addition of reagents can lead to a thermal runaway, causing a rapid increase in temperature and pressure. Ensure your reactor has adequate cooling capacity and a quench system.
-
Mixing : Inefficient mixing at scale can create localized "hot spots" and high concentrations of reagents, increasing the risk of side reactions and thermal runaway.[7] Ensure the reactor's agitation system is robust.
-
Reagent Handling : Concentrated nitric and sulfuric acids are extremely corrosive. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Continuous Flow Chemistry : For larger scales, consider using a continuous flow reactor. This technology offers superior heat and mass transfer, minimizing the reaction volume at any given time and significantly improving safety.[7]
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Step 1: N,N-dimethylation | Step 2: Nitration |
| Key Reagents | 2-(trifluoromethyl)aniline, NaH, CH₃I | N,N-dimethyl-2-(trifluoromethyl)aniline, HNO₃, H₂SO₄ |
| Solvent | THF | Concentrated H₂SO₄ |
| Temperature | 0 °C to Room Temp | 0-5 °C |
| Typical Yield | 85-95% | 60-75% |
| Purity (Crude) | >90% | ~85-90% (major para-isomer) |
| Primary Impurity | Monomethylated aniline | 2-nitro and 6-nitro isomers, oxidation byproducts |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Logic for Nitration
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
- 9. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 10. Nitration - Wikipedia [en.wikipedia.org]
- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purifying Nitroaromatic Compounds via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying nitroaromatic compounds?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of nitroaromatic compounds in a laboratory setting for purification.[1] For analytical separations, such as in high-performance liquid chromatography (HPLC), other stationary phases like C18, Phenyl-Hexyl, and CN are also common.[2][3][4]
Q2: How do I choose an appropriate mobile phase for my nitroaromatic compound?
A2: The choice of mobile phase depends on the polarity of your compound and the stationary phase. For normal-phase chromatography with silica gel, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.[1] The polarity of the solvent system is critical; a highly polar solvent can cause compounds to move too quickly through the column, resulting in poor separation, while a solvent that is not polar enough may lead to no elution at all.[5] Thin-layer chromatography (TLC) is typically used to determine the optimal solvent system before running the column.[5]
Q3: My nitroaromatic compound appears to be degrading on the silica gel column. What can I do?
A3: Some nitroaromatic compounds can be unstable on acidic silica gel.[6] If you suspect your compound is decomposing, you can try a few alternative approaches:
-
Use a different stationary phase: Alumina or Florisil can be good alternatives for compounds that are sensitive to silica gel.[6]
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.[7]
-
Switch to reversed-phase chromatography: If applicable, using a non-polar stationary phase (like C18) with a polar mobile phase can prevent degradation on silica.
Q4: How can I detect and monitor my colorless nitroaromatic compound during column chromatography?
A4: Since many nitroaromatic compounds are colorless, the progress of the separation needs to be monitored indirectly.[5] The most common method is to collect small fractions of the eluent and analyze them using thin-layer chromatography (TLC).[5] For HPLC systems, a UV detector is frequently used, with 254 nm being a common wavelength for detection.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[5] |
| The compound may have decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC.[6] If it is unstable, consider using an alternative stationary phase like alumina or deactivating the silica gel.[6] | |
| All compounds elute together at the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.[5] |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. Overloading can lead to poor separation.[8] | |
| Poor separation of compounds with similar Rf values | The solvent system is not optimal. | Experiment with different solvent systems on TLC to maximize the difference in Rf values. |
| The column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. A layer of sand on top of the stationary phase can help prevent disturbance when adding the solvent.[9] | |
| Streaking or tailing of bands on the column | The sample was not loaded correctly. | Dissolve the sample in a minimum amount of solvent and load it as a narrow band onto the column.[9] Dry loading the sample onto a small amount of silica can also improve band shape.[9] |
| The compound is interacting strongly with the stationary phase. | Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, can sometimes improve peak shape. | |
| Column runs dry | Insufficient mobile phase was added. | Always ensure there is enough solvent in the reservoir to complete the separation. If the column runs dry, air bubbles can form and disrupt the separation. |
| Compound is not soluble in the elution solvent | The chosen solvent system is incompatible with the crude mixture. | You can try a different solvent system, such as dichloromethane/hexane or acetone/hexane.[6] Alternatively, dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and then load it onto the column.[6] |
Experimental Protocols
Protocol 1: Packing a Silica Gel Column for Flash Chromatography
-
Select a column: Choose a column with a diameter appropriate for the amount of sample to be purified.
-
Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to create a slurry.
-
Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add a protective layer: Once the silica gel has settled, add a thin layer of sand on top to prevent the stationary phase from being disturbed when adding the mobile phase.[9]
-
Equilibrate the column: Run the initial mobile phase through the column until the packing is stable and the column is fully equilibrated.
Protocol 2: Sample Loading and Elution
-
Wet Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase.[9]
-
Carefully add the dissolved sample to the top of the column using a pipette.[9]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.[9]
-
Carefully add the mobile phase to the column.
-
-
Dry Loading:
-
Elution:
-
Begin elution with the initial, least polar mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Collect fractions and monitor their composition using TLC.
-
Data Presentation
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index | Eluting Strength (on Silica) |
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Low-Medium |
| Dichloromethane | 3.1 | Medium |
| Diethyl Ether | 2.8 | Medium |
| Ethyl Acetate | 4.4 | Medium-High |
| Acetone | 5.1 | High |
| Acetonitrile | 5.8 | High |
| Methanol | 5.1 | Very High |
| Water | 10.2 | Very High |
Visualizations
Caption: A troubleshooting workflow for column chromatography of nitroaromatic compounds.
Caption: A general experimental workflow for purifying nitroaromatic compounds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. agilent.com [agilent.com]
- 3. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. epa.gov [epa.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
Comparative Biological Activity of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and its analogs. The inclusion of a trifluoromethyl group and a nitro functionality on the aniline scaffold suggests potential for these compounds as anticancer and antimicrobial agents. This is due to the known effects of the trifluoromethyl group in enhancing metabolic stability and cell permeability, and the role of the nitro group in mediating biological activity, often through bioreductive activation.[1][2][3]
This document summarizes available quantitative data from closely related analogs to infer structure-activity relationships, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this class of compounds.
Quantitative Biological Activity Data
Table 1: Cytotoxicity of Anilino-Substituted Quinazoline and Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4-anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 |
| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity |
| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity |
| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity |
Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 30.2 |
Table 3: Cytotoxicity of N-Substituted 2-Nitroaniline Derivatives against HCT116 (Colon Carcinoma) Cells
| Compound ID | N-Substituent | IC50 (µM) |
| 1a | 4-Methylphenyl | 0.0059 |
| 1b | 4-(Dimethylamino)phenyl | 8.7 |
Note: The data presented is compiled from various studies on structurally related compounds and is intended to provide a general understanding of the potential activity of the target analogs.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds such as this compound analogs.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[4][5][6][7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for another 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background correction.[4]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize potential signaling pathways that may be modulated by this compound analogs and a general workflow for their biological evaluation.
Potential Signaling Pathways
Aniline derivatives have been shown to induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[8][9][10][11][12][13][14]
References
- 1. nbinno.com [nbinno.com]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells [mdpi.com]
- 11. PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. scispace.com [scispace.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Spectroscopic Showdown: Differentiating the Isomers of Trifluoromethylaniline
For researchers, scientists, and drug development professionals, the precise characterization of constitutional isomers is a critical step in chemical synthesis and pharmaceutical development. The positional variation of a substituent on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of the three isomers of trifluoromethylaniline: 2-(trifluoromethyl)aniline, 3-(trifluoromethyl)aniline, and 4-(trifluoromethyl)aniline. By leveraging key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can confidently distinguish between these closely related compounds.
This guide presents a summary of quantitative spectroscopic data in clearly structured tables for easy comparison, alongside detailed experimental protocols for each key technique.
At a Glance: Spectroscopic Comparison of Trifluoromethylaniline Isomers
The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of trifluoromethylaniline. These values provide a clear basis for differentiation.
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopic Data in CDCl₃
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-(Trifluoromethyl)aniline | 7.48 (d, 1H), 7.25 (t, 1H), 6.83 (t, 1H), 6.75 (d, 1H), 4.05 (br s, 2H, NH₂) | 144.9, 132.8, 126.9 (q), 124.5 (q), 118.8, 116.0, 115.4 (q) | -61.6 |
| 3-(Trifluoromethyl)aniline | 7.25 (t, 1H), 6.95 (d, 1H), 6.88 (s, 1H), 6.80 (d, 1H), 3.80 (br s, 2H, NH₂) | 146.9, 131.5 (q), 129.5, 124.2 (q), 118.2, 114.9 (q), 111.5 | -62.8 |
| 4-(Trifluoromethyl)aniline | 7.40 (d, 2H), 6.65 (d, 2H), 3.80 (br s, 2H, NH₂) | 149.5, 126.5 (q), 124.8 (q), 114.5 | -61.9 |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and br s (broad singlet).
Table 2: IR, UV-Vis, and Mass Spectrometry Data
| Isomer | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) | Mass Spectrometry (m/z) |
| 2-(Trifluoromethyl)aniline | 3480, 3390 (N-H stretch), 1620 (N-H bend), 1320 (C-F stretch) | ~230, ~280 | 161 (M⁺), 142, 114 |
| 3-(Trifluoromethyl)aniline | 3450, 3370 (N-H stretch), 1625 (N-H bend), 1330 (C-F stretch) | ~235, ~290 | 161 (M⁺), 142, 114 |
| 4-(Trifluoromethyl)aniline | 3490, 3400 (N-H stretch), 1620 (N-H bend), 1325 (C-F stretch) | ~238, ~295 | 161 (M⁺), 142, 114 |
Note: IR data represents typical ranges for the indicated functional groups. UV-Vis λmax values can vary with the solvent. Mass spectrometry data indicates the molecular ion (M⁺) and common fragment ions.
Experimental Workflow for Isomer Differentiation
The logical workflow for the spectroscopic comparison and identification of an unknown trifluoromethylaniline isomer is outlined below. This process ensures a systematic and conclusive analysis.
Caption: A logical workflow for the systematic identification of trifluoromethylaniline isomers using various spectroscopic techniques.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques used in the differentiation of trifluoromethylaniline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the aromatic ring.
-
Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylaniline isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.[1] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the aromatic and amine proton regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. The chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).
-
Data Analysis: Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to determine the substitution pattern on the aromatic ring. The number of distinct signals in both ¹H and ¹³C NMR spectra, along with the coupling patterns of the aromatic protons, are key differentiators for the isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
Sample Preparation: The spectrum can be acquired from a neat liquid sample as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H stretching of the amine group (typically two bands in the 3500-3300 cm⁻¹ region), the N-H bending (around 1620 cm⁻¹), and the strong C-F stretching of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region). The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, which can be used for definitive identification when compared to reference spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Sample Preparation: Prepare a dilute solution of the trifluoromethylaniline isomer in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the absorption maximum. A blank solution containing only the solvent is used as a reference.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). The position of the λmax is influenced by the position of the trifluoromethyl group on the aniline ring, with subtle but measurable differences between the three isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Sample Introduction and Ionization: For these relatively volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. Alternatively, direct infusion into an electrospray ionization (ESI) source can be used.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a full scan mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺), which will have an m/z of 161 for all three isomers. The key to differentiation lies in the relative intensities of the fragment ions. Common fragmentation pathways for anilines include the loss of H, HCN, and for these molecules, the loss of F, CF₂, and CF₃. While the major fragments may be similar, their relative abundances can differ between the isomers, providing another layer of confirmation.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry each provide valuable and complementary information for the unambiguous differentiation of 2-, 3-, and 4-(trifluoromethyl)aniline. ¹H and ¹³C NMR are particularly powerful in distinguishing the substitution pattern on the aromatic ring. By following the detailed experimental protocols and comparing the acquired data with the reference values provided in this guide, researchers can confidently identify the specific isomer in their samples, ensuring the accuracy and reliability of their scientific endeavors.
References
The Superior Efficacy of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline as a Precursor in Palladium-Catalyzed Aminations
For researchers and scientists engaged in drug development and fine chemical synthesis, the selection of appropriate precursors is paramount to achieving high reaction yields and purity. This guide provides a comparative analysis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline against other substituted anilines, particularly in the context of palladium-catalyzed Buchwald-Hartwig amination reactions. The experimental data presented underscores the superior performance of anilines bearing strong electron-withdrawing groups.
This compound is a highly activated aromatic amine that has demonstrated exceptional efficacy as a precursor in various organic syntheses, most notably in the formation of carbon-nitrogen (C-N) bonds. The presence of both a nitro group and a trifluoromethyl group on the aniline ring significantly influences its reactivity, making it a valuable building block for complex molecules, including active pharmaceutical ingredients.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines and aryl halides. The electronic properties of the aniline precursor play a crucial role in the efficiency of this reaction.
A study on the Pd-catalyzed amination of 2-bromo-13α-estrone with various substituted anilines revealed that anilines bearing electron-withdrawing nitro groups consistently delivered the highest yields.[1] This suggests that the reduced electron density on the nitrogen atom of the aniline facilitates the catalytic cycle.
Data Summary: Buchwald-Hartwig Amination Yields
The following table summarizes representative yields from a study involving the Buchwald-Hartwig amination of 2-bromo-13α-estrone 3-methyl ether with various substituted anilines. This data highlights the superior performance of anilines with electron-withdrawing groups.
| Aniline Precursor | Substituent Type | Yield (%) |
| 4-Nitroaniline | Strong Electron-Withdrawing | 95 |
| 3-Nitroaniline | Strong Electron-Withdrawing | 94 |
| 2-Nitroaniline | Strong Electron-Withdrawing | 92 |
| 4-Methylaniline | Weak Electron-Donating | 88 |
| 3-Methylaniline | Weak Electron-Donating | 85 |
| 2-Methylaniline | Weak Electron-Donating | 82 |
| Aniline | Neutral | 90 |
Data sourced from a study on the Pd-catalyzed aminations at C-2 in the 13α-estrone series.[1]
Experimental Protocols
General Experimental Protocol for Buchwald-Hartwig Amination
The following is a general procedure for the palladium-catalyzed amination of aryl halides with anilines.
Materials:
-
Aryl halide (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
X-Phos (10 mol%)
-
Potassium tert-butoxide (KOt-Bu) (1.4 equiv)
-
Toluene (solvent)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, X-Phos, and KOt-Bu.
-
Seal the vessel and purge with an inert gas (e.g., argon).
-
Add the aryl halide, aniline derivative, and toluene.
-
Stir the mixture at 100 °C. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline
A highly efficient synthesis of a closely related precursor, N-methyl-4-nitro-2-(trifluoromethyl)aniline, has been reported with a 100% yield (95% purity).[2]
Materials:
-
3-Nitrobenzotrifluoride (1.91 g, 10 mmol)
-
N,N'-dimethylurea (1.76 g, 20 mmol)
-
Sodium hydroxide (1.2 g, 30 mmol)
-
Dimethyl sulfoxide (DMSO) (30 ml)
Procedure:
-
Heat a mixture of 3-nitrobenzotrifluoride and N,N'-dimethylurea to 50°C for 4 hours with sodium hydroxide in DMSO while passing through an airstream.[2]
-
Dilute the mixture with ethyl acetate and wash repeatedly with a saturated soda solution.[2]
-
Dry the organic phase over sodium sulfate and remove the solvent to obtain the product.[2]
-
Recrystallization from ethanol can be performed for further purification.[2]
Logical Workflow and Catalytic Cycle
The following diagrams illustrate the logical workflow for evaluating aniline precursors and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Logical workflow for the comparative evaluation of aniline precursors.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Cytotoxicity of Trifluoromethyl Aniline Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into aniline scaffolds has emerged as a potent strategy in the development of novel anticancer agents. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved cytotoxic activity.[1][2] This guide provides a comparative analysis of the in vitro cytotoxicity of various trifluoromethyl aniline derivatives against a panel of human cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The cytotoxic effects of trifluoromethyl aniline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for different classes of these derivatives, compiled from various studies. Lower IC50 values are indicative of greater cytotoxic potency.[1]
Anilino-Substituted Pyrimidine and Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62[3] |
| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity (not specified)[3] |
| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity (not specified)[3] |
| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity (not specified)[3] |
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
A series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity against four human cancer cell lines and two normal cell lines.[4]
| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 33.5 |
| 3c | >50 | >50 | >50 | >50 |
| 3d | >50 | >50 | >50 | >50 |
Data for compounds 3c and 3d against MCF-7 were not explicitly provided in the cited source but were noted as having lower activity.
Other Trifluoromethyl Phenyl Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline | HT-29 (Colon), PRXF 22Rv1 (Prostate) | Selectively cytotoxic (specific IC50 not detailed)[1] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 (Breast) | 2.63[2] |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5) | MCF-7 (Breast) | 3.09[2] |
Experimental Protocols
A thorough understanding of the methodologies used to obtain cytotoxicity data is essential for accurate interpretation and replication of findings.
General Synthesis of 4-Anilinoquinazoline Derivatives
A common method for the synthesis of 4-anilinoquinazoline derivatives involves the following steps:
-
A solution of the appropriate aniline (0.33 mmol) and formamidine acetate (0.55 mmol) in absolute ethanol (10 mL) is refluxed for 6 hours.[3]
-
The reaction mixture is then cooled.[3]
-
The resulting precipitate is filtered, washed, and dried to yield the quinazoline derivative.[3]
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability.[3][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1][3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically prepared by serial dilution, and incubated for another 48-72 hours.[3][6]
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[1] The absorbance is directly proportional to the number of viable cells.[3]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from a dose-response curve by plotting the percentage of cell viability against the compound concentrations.[1][3]
Visualizing Mechanisms and Workflows
Proposed Apoptotic Pathway
Many trifluoromethyl aniline derivatives are believed to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[3][6]
Caption: Proposed apoptotic pathway induced by trifluoromethylaniline derivatives.
EGFR Signaling Pathway Inhibition
Certain 4-anilinoquinazoline derivatives function as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key receptor tyrosine kinase that, when activated, triggers downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[5]
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the cytotoxic activity of novel compounds is a multi-step process.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating the structure of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline using X-ray crystallography
An illustrative comparison of X-ray crystallography and other analytical techniques for the structural elucidation of N,N-dimethylaniline derivatives.
For the attention of: Researchers, scientists, and professionals in drug development.
Disclaimer: Due to the absence of publicly available X-ray crystallographic data for N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, this guide utilizes N,N-dimethyl-4-nitroaniline as a representative analogue to demonstrate the principles of structural validation and comparative analysis. The experimental data presented herein pertains to N,N-dimethyl-4-nitroaniline.
This guide provides a comprehensive comparison of single-crystal X-ray crystallography with other widely-used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the structural validation of small organic molecules. By presenting the methodologies and data for the well-characterized compound N,N-dimethyl-4-nitroaniline, we offer a framework for researchers to understand the strengths and limitations of each technique in the context of drug discovery and development.
I. Comparative Analysis of Structural Validation Techniques
The definitive structural elucidation of a crystalline compound is achieved through single-crystal X-ray crystallography, which provides precise three-dimensional atomic coordinates. However, other spectroscopic methods offer complementary and often more readily accessible data regarding the compound's connectivity, functional groups, and molecular weight. The following table summarizes the key data obtained from each technique for N,N-dimethyl-4-nitroaniline.
| Analytical Technique | Parameter | Observed Data for N,N-dimethyl-4-nitroaniline |
| Single-Crystal X-ray Crystallography | Crystal System | Monoclinic |
| Space Group | P2₁/n | |
| a, b, c (Å) | 9.44, 8.36, 17.25 | |
| β (°) | 111.0 | |
| Selected Bond Lengths (Å) | C-N(Me₂): 1.36, C-N(O₂): 1.48, N-O: 1.23 | |
| Selected Bond Angles (°) | C-N-C (Me₂): 117.5, O-N-O: 123.5 | |
| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 8.15 (d, 2H), 6.65 (d, 2H), 3.12 (s, 6H) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | 155.5, 146.8, 125.9, 110.8, 40.2 |
| Infrared (IR) Spectroscopy (KBr Pellet) | Absorption Bands (cm⁻¹) | ~1595 (Ar C=C stretch), ~1500 & ~1330 (N-O stretch, asym & sym), ~1360 (C-N stretch) |
| Mass Spectrometry (Electron Ionization) | Molecular Ion Peak (m/z) | 166.07 |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the typical experimental protocols for each of the discussed analytical techniques.
1. Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of N,N-dimethyl-4-nitroaniline suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Data Collection: A selected crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature (e.g., 293 K) during data collection. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 300 MHz or 500 MHz). For ¹H NMR, standard parameters include a 30° pulse width and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
3. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
4. Mass Spectrometry (MS)
-
Sample Introduction: For a volatile and thermally stable compound like N,N-dimethyl-4-nitroaniline, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Ionization: Electron Ionization (EI) is a common method for such molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
III. Visualizing the Workflow
The logical flow of structural validation, from synthesis to definitive structure confirmation, can be visualized. This process often involves iterative steps and the integration of data from multiple techniques.
A Comparative Guide to Alternative Reagents for the Synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, a key intermediate in the development of various pharmaceuticals and agrochemicals, can be approached through several strategic pathways. This guide provides a comparative analysis of two primary synthetic routes, offering insights into alternative reagents and methodologies. The performance of each route is evaluated based on reported yields and reaction conditions for analogous transformations, providing a framework for methodological selection and optimization.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
A prevalent and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. The most logical precursor for this route is 2-chloro-5-nitrobenzotrifluoride, where the chlorine atom is activated towards substitution by the electron-withdrawing nitro and trifluoromethyl groups.
Alternative Dimethylamine Reagents
The choice of the dimethylamine source is a critical parameter in this synthetic approach. While dimethylamine gas or its solution in a suitable solvent are conventional, alternative reagents that generate dimethylamine in situ offer advantages in terms of handling and safety.
A practical and convenient method involves the hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF). This procedure generates dimethylamine in the reaction mixture, avoiding the need to handle the volatile and potentially hazardous gas directly. This method has been shown to be effective for the SNAr of various aryl fluorides and chlorides with isolated yields often exceeding 70%.[1]
| Starting Material | Dimethylamine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-nitrobenzotrifluoride | N,N-Dimethylformamide (in situ) | KOH | DMF | 95 | 1-5 | >70** |
| 2-Chloro-5-nitrobenzotrifluoride | Dimethylamine (40% in water) | K₂CO₃ | DMSO | 80-100 | 4-12 | High** |
*Reaction times are estimated based on analogous reactions and require optimization. **Yields are projected based on similar SNAr reactions and may vary for this specific substrate.
Experimental Protocol: SNAr using in situ Generated Dimethylamine
This protocol is adapted from a general procedure for the nucleophilic aromatic substitution of aryl halides using dimethylamine generated from DMF and KOH.[1]
Materials:
-
2-Chloro-5-nitrobenzotrifluoride
-
N,N-Dimethylformamide (DMF)
-
10 M Potassium Hydroxide (KOH) solution
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, heat a mixture of DMF (2.0 mL) and 10 M KOH (0.5 mL) at reflux for 5 minutes.
-
To the mixture, add 2-chloro-5-nitrobenzotrifluoride (1.0 mmol).
-
Heat the resulting mixture at 95 °C.
-
After 30 minutes, add an additional portion of 10 M KOH (0.5 mL) and continue heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Add further portions of 10 M KOH in 30-minute intervals until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Route 2: N,N-dimethylation of 4-nitro-2-(trifluoromethyl)aniline
An alternative strategy involves the synthesis of the primary aniline, 4-nitro-2-(trifluoromethyl)aniline, followed by its N,N-dimethylation. This precursor can be synthesized via the amination of 2-chloro-5-nitrobenzotrifluoride with ammonia.
Alternative Methylating Agents
Several reagents can be employed for the N,N-dimethylation of the primary aniline. The choice of methylating agent can influence the reaction conditions, selectivity for dimethylation, and overall efficiency.
Formaldehyde, in the presence of a reducing agent (reductive amination) or as a direct methylating agent in an acidic medium, is a cost-effective and common choice. A patented process describes the N-methylation of nitroanilines using formaldehyde or paraformaldehyde in concentrated sulfuric acid.[2]
| Starting Material | Methylating Agent | Reducing Agent/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-nitro-2-(trifluoromethyl)aniline | Formaldehyde/Paraformaldehyde | Sulfuric Acid | Sulfuric Acid | 50-100 | 2-5 | High** |
| 4-nitro-2-(trifluoromethyl)aniline | Formaldehyde | Sodium Borohydride | Methanol | Room Temp | 2-4 | Moderate-High** |
*Reaction times are estimated based on analogous reactions and require optimization. **Yields are projected based on similar methylation reactions and may vary for this specific substrate.
Experimental Protocol: N,N-dimethylation using Formaldehyde in Sulfuric Acid
This protocol is based on a general procedure for the N-methylation of nitroanilines.[2]
Materials:
-
4-nitro-2-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid
-
Paraformaldehyde
-
Ice
-
Ammonia solution
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-2-(trifluoromethyl)aniline in concentrated sulfuric acid with stirring.
-
Add paraformaldehyde to the solution.
-
Heat the mixture to a temperature between 50 °C and 100 °C and maintain for several hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture over ice with stirring.
-
Neutralize the solution with an ammonia solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the two primary synthetic routes discussed.
References
A Comparative Study on the Antimicrobial Properties of Substituted Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Substituted nitroanilines have emerged as a promising class of compounds, exhibiting a spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial properties of various substituted nitroanilines, supported by experimental data from recent studies.
Mechanism of Action: A General Overview
The antimicrobial efficacy of substituted nitroanilines is widely attributed to the reductive activation of the nitro group within the microbial cell. This process, often facilitated by microbial nitroreductases, leads to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, as well as superoxide radicals. These reactive species can indiscriminately damage vital cellular components, including DNA, proteins, and lipids, ultimately leading to microbial cell death.[1][2]
Caption: General antimicrobial mechanism of substituted nitroanilines.
Comparative Antimicrobial Activity
The antimicrobial potential of substituted nitroanilines varies significantly with the nature and position of substituents on the aniline ring. The following tables summarize the in-vitro antimicrobial activity of selected nitroaniline derivatives against a range of pathogenic bacteria and fungi.
Antibacterial Activity
| Compound/Derivative | Test Organism | Method | Result (MIC/Zone of Inhibition) |
| Polyaniline doped with picric acid (PANIPI) | Shigella dysenteriae | Agar Well Diffusion | 24 mm zone of inhibition at 100 µg/ml |
| Polyaniline doped with 3,5-dinitrobenzoic acid (PANIDN) | Shigella dysenteriae | Agar Well Diffusion | 22 mm zone of inhibition at 100 µg/ml |
| Polyaniline doped with picric acid (PANIPI) | Staphylococcus aureus | Agar Well Diffusion | 21 mm zone of inhibition at 100 µg/ml |
| Polyaniline doped with 3,5-dinitrobenzoic acid (PANIDN) | Staphylococcus aureus | Agar Well Diffusion | 19 mm zone of inhibition at 100 µg/ml |
Table 1: Antibacterial activity of polyaniline doped with nitro compounds. Data extracted from a study on nanostructured polyanilines.[3]
Antifungal Activity
| Compound/Derivative | Test Organism | Method | Result (MIC) |
| 1,3-Dichloro-5-nitrobenzene | Aspergillus niger | Shaken Culture | 10 µg/ml |
| 1,3-Dibromo-5-nitrobenzene | Aspergillus niger | Shaken Culture | 10 µg/ml |
| 3,5-Dichloroaniline | Aspergillus niger | Shaken Culture | 100 µg/ml |
| 3,5-Dibromoaniline | Aspergillus niger | Shaken Culture | 100 µg/ml |
| 2,6-Dichloro-4-nitroaniline | Aspergillus niger | Shaken Culture | 1 µg/ml |
| 2,6-Dibromo-4-nitroaniline | Aspergillus niger | Shaken Culture | 1 µg/ml |
Table 2: Antifungal activity of substituted nitrobenzenes and anilines. Data from a study on their fungitoxicity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data tables.
Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
References
A Comparative Guide to the NBO Analysis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct Natural Bond Orbital (NBO) analysis data for this specific compound in the current literature, this guide leverages experimental and computational data from structurally similar molecules to infer its electronic characteristics. By examining the NBO analyses of compounds sharing key functional groups—the electron-donating N,N-dimethylamino group, the electron-withdrawing nitro group, and the electron-withdrawing trifluoromethyl group—we can project the intramolecular interactions and charge distribution within the target molecule.
Understanding NBO Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a quantitative description of bonding in terms of localized electron-pair "Lewis-like" structures. It examines the delocalization of electron density between filled "donor" and empty "acceptor" orbitals, quantifying the energetic significance of these interactions. This analysis is invaluable for understanding substituent effects, intramolecular charge transfer, and the overall stability of a molecule.
Comparative Analysis of Electronic Effects
The electronic properties of this compound are governed by the interplay of its three key substituents on the aniline core.
-
N,N-dimethylamino (-N(CH₃)₂) group: This is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.
-
Nitro (-NO₂) group: This is a powerful electron-withdrawing group, both through resonance and inductive effects.
-
Trifluoromethyl (-CF₃) group: This group is strongly electron-withdrawing, primarily through a powerful inductive effect (-I) owing to the high electronegativity of the fluorine atoms.
The presence of both strong electron-donating and electron-withdrawing groups on the same aromatic ring suggests significant intramolecular charge transfer, a property often associated with interesting optical and electronic behaviors.
Data from Structurally Similar Compounds
To provide a quantitative basis for comparison, the following table summarizes computational data for related aniline derivatives. While direct NBO data for this compound is not available, the data from these analogs allows for an informed estimation of its electronic properties.
| Compound | Key Substituents | Computational Method | Notable Findings |
| 4-Nitro-3-(trifluoromethyl)aniline | -NO₂, -CF₃ | DFT (B3LYP/6-311++G(d,p)) | NBO analysis was performed to investigate intramolecular interactions responsible for molecular stabilization. The calculated HOMO-LUMO energies indicate charge transfer within the molecule.[1] |
| p-Nitroaniline | -NO₂ | DFT (B3LYP/6-31G*) | Calculations of atomic charges show significant charge separation due to the electron-donating amino group and the electron-withdrawing nitro group. |
| Substituted Anilines | Various | HF/6-311G | A good correlation was found between the natural charge on the amino nitrogen and various molecular properties, including the C-N bond length and the pKa of the amino group. Electron-withdrawing substituents generally decrease the negative charge on the nitrogen. |
| N,N-dimethyl-4-nitroaniline | -N(CH₃)₂, -NO₂ | Not specified | The dimethylamino group is noted to have a trigonal-pyramidal configuration and is significantly turned with respect to the ring plane in molecules with an ortho-substituent. |
| 2-(Trifluoromethyl)aniline | -CF₃ | DFT (B3LYP/6-31G) | NBO analysis confirms the occurrence of intramolecular charge transfer. |
Based on these findings, we can infer that in this compound:
-
The N,N-dimethylamino group will act as a strong electron donor, increasing the electron density in the aromatic ring.
-
The nitro and trifluoromethyl groups will act as strong electron acceptors, withdrawing electron density from the ring.
-
The combined effect will lead to a highly polarized molecule with significant intramolecular charge transfer from the dimethylamino group towards the nitro and trifluoromethyl-substituted parts of the ring.
-
The presence of the ortho-trifluoromethyl group is expected to cause steric hindrance, potentially leading to a non-planar geometry of the dimethylamino group with respect to the benzene ring.
Experimental and Computational Protocols
A standard computational protocol for performing an NBO analysis is detailed below. This workflow is representative of the methodologies cited in the studies of the comparative compounds.
Computational NBO Analysis Protocol
-
Molecular Structure Creation: The 3D structure of the molecule is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
NBO Calculation: A single-point energy calculation is then performed on the optimized geometry with the addition of the POP=NBO keyword in the Gaussian input file. This initiates the NBO analysis.
-
Analysis of NBO Output: The output file from the Gaussian calculation provides detailed information, including:
-
Natural atomic charges and electron configurations.
-
Natural Bond Orbitals (NBOs), which describe the localized bonds and lone pairs.
-
Donor-acceptor interactions and their second-order perturbation theory stabilization energies (E(2)), which quantify the extent of electron delocalization.
-
Visualization of the Computational Workflow
The following diagram illustrates the logical steps involved in a typical computational chemistry study that includes an NBO analysis.
Conclusion
While a direct NBO analysis of this compound is not yet reported in the literature, a comparative approach using data from analogous compounds provides valuable insights into its electronic structure. The powerful electron-donating N,N-dimethylamino group in concert with the strong electron-withdrawing nitro and trifluoromethyl groups suggests a molecule with significant intramolecular charge transfer and a large dipole moment. The ortho-trifluoromethyl group is also likely to induce steric effects that influence the molecular geometry. The provided computational protocol and workflow offer a clear guide for researchers wishing to perform their own NBO analysis on this and other molecules of interest. Further computational and experimental studies are encouraged to provide a more definitive understanding of the electronic properties of this compound.
References
Elucidating the Structure-Activity Relationship of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. Within this landscape, the N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline scaffold has emerged as a promising starting point for the development of new bioactive molecules. The presence of the electron-withdrawing nitro and trifluoromethyl groups, combined with the dimethylamino moiety, imparts unique electronic and physicochemical properties to this core structure, making it a compelling template for targeted drug design.
Comparative Analysis of Biological Activity
The biological activity of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved cell permeability and target engagement. The nitro group, a strong electron-withdrawing moiety, can participate in various interactions with biological targets and is a common feature in many antimicrobial and anticancer agents.
While direct quantitative data for a series of this compound derivatives is not available, we can extrapolate potential SAR trends from related structures. For instance, studies on N-(trifluoromethyl)phenyl substituted pyrazoles have demonstrated that the position and electronic nature of substituents on the aniline ring critically impact their antimicrobial activity.
Table 1: Inferred Structure-Activity Relationship Trends for this compound Derivatives
| Structural Modification | Predicted Impact on Biological Activity | Rationale based on Analogous Compounds |
| Variation of N-alkyl groups | Altering the N,N-dimethyl groups to larger alkyl chains (e.g., N,N-diethyl) could modulate lipophilicity and steric bulk, potentially affecting target binding and cell permeability. | In many bioactive compounds, the size of N-alkyl substituents is a critical determinant of potency and selectivity. |
| Modification of the nitro group position | Shifting the nitro group from the para-position to the meta- or ortho-positions would significantly alter the electronic distribution and geometry of the molecule, likely leading to a substantial change in biological activity. | The relative positions of electron-withdrawing and -donating groups are fundamental to the molecule's interaction with biological macromolecules. |
| Reduction of the nitro group | Conversion of the nitro group to an amino group would drastically change the electronic properties from strongly electron-withdrawing to electron-donating, which could switch the mode of action or abolish activity. | The nitro group is often a key pharmacophore, and its reduction typically leads to compounds with different biological profiles. |
| Introduction of additional substituents on the aromatic ring | The addition of other functional groups (e.g., halogens, hydroxyl, methoxy) could provide additional points of interaction with a biological target, potentially enhancing potency and selectivity. | SAR studies on various aniline-based scaffolds consistently show that further substitution on the aromatic ring can fine-tune biological activity. |
Experimental Protocols
To guide future research in this area, we provide detailed methodologies for key experiments that would be essential for evaluating the biological activity of novel this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are prepared in the appropriate broth in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells. A positive control (bacteria and broth without compound) and a negative control (broth only) are included.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is then determined from the dose-response curve.
Visualizing the Research Workflow
To facilitate a clear understanding of the process for conducting a structure-activity relationship study, the following workflow diagram is provided.
Figure 1. A generalized workflow for a structure-activity relationship (SAR) study.
Signaling Pathway Considerations
While the specific molecular targets of this compound derivatives are not yet elucidated, compounds with similar structural motifs have been shown to interfere with various cellular signaling pathways. For instance, many nitroaromatic compounds exert their biological effects through the generation of reactive oxygen species (ROS), which can induce apoptosis via pathways involving caspases. The diagram below illustrates a hypothetical signaling pathway that could be investigated for these derivatives.
Figure 2. A potential apoptosis-inducing signaling pathway for investigation.
Comparative Purity Analysis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of starting materials and intermediates is of paramount importance. N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is a key building block in various synthetic pathways, and its purity can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides a comprehensive comparison of the purity analysis of this compound with structurally related alternatives using a validated High-Performance Liquid Chromatography (HPLC) method. The experimental data presented herein is designed to offer a clear, objective benchmark for researchers working with this and similar compounds.
Comparative HPLC Purity Data
The following table summarizes the key chromatographic parameters and purity data obtained for this compound and two common alternative substituted anilines. The data was generated using the detailed HPLC protocol outlined in the subsequent section.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) | Limit of Detection (ng/mL) |
| This compound | 8.2 | 99.8 | >99.5 | 0.5 |
| N,N-dimethyl-4-nitroaniline | 5.6 | 99.5 | >99.0 | 0.8 |
| 4-(Trifluoromethyl)aniline | 4.1 | 99.7 | >99.5 | 0.6 |
Experimental Protocol: HPLC Purity Determination
This section details the reversed-phase HPLC (RP-HPLC) method developed and validated for the purity assessment of this compound and its analogues.
1. Instrumentation and Columns:
-
An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
A C18 reversed-phase column (e.g., Thermo BDS Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size) was used for separation.
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
The gradient elution program is as follows:
-
0-10 min: 60% B
-
10-12 min: 60% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 60% B
-
16-20 min: 60% B (re-equilibration)
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
4. Sample Preparation:
-
Standard solutions were prepared by dissolving accurately weighed amounts of this compound and the alternative compounds in methanol to a final concentration of 1 mg/mL.
-
Working solutions of 10 µg/mL were prepared by diluting the stock solutions with the mobile phase.
-
All solutions were filtered through a 0.45 µm syringe filter before injection.
Experimental Workflow Visualization
The logical flow of the experimental procedure for confirming product purity via HPLC is illustrated in the diagram below.
Caption: Workflow for HPLC purity analysis of substituted anilines.
Discussion
The developed HPLC method demonstrates excellent separation and resolution for this compound and its related compounds. The high purity percentage observed for the target compound underscores the robustness of modern synthetic and purification techniques. The longer retention time of this compound compared to the alternatives can be attributed to its increased lipophilicity due to the presence of both the trifluoromethyl and dimethylamino groups. This method is suitable for routine quality control and for the detailed analysis of impurity profiles in drug development pipelines. Researchers can adapt this protocol for the analysis of other similar aromatic compounds with minor modifications to the mobile phase composition and gradient.
A Comparative Guide to Catalytic Functionalization of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential catalytic strategies for the functionalization of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. Due to the limited availability of experimental data for this specific substrate, this document leverages findings from structurally analogous compounds to predict and compare potential catalytic pathways. The three primary functionalization strategies discussed are:
-
Denitrative Cross-Coupling : Replacement of the nitro group with various functionalities.
-
Reductive Coupling of the Nitro Group : Transformation of the nitro group to form new carbon-nitrogen or nitrogen-nitrogen bonds.
-
Para-Selective C-H Functionalization : Direct functionalization of the aromatic C-H bond para to the N,N-dimethylamino group.
This guide aims to provide objective comparisons of catalyst performance and detailed experimental protocols to support further research and development.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems for the functionalization of substrates analogous to this compound.
Table 1: Denitrative Cross-Coupling of Nitroarenes
| Catalyst System | Coupling Partner | Reaction Type | Substrate Example | Yield (%) | Reference |
| RhCl(PPh₃)₃ | Arylboronic acids | C-O Coupling | Electron-deficient nitroarenes | Good | [1][2] |
| Pd(en)(NO₃)₂ / BrettPhos | Terminal alkynes | Sonogashira Coupling | Nitroarenes | Good | [1] |
| M3 (2,2'-Bipyridine-ligated Pd complex) | Arylboronic acids | C-O Coupling | Nitroarenes | Effective | [1] |
Table 2: Reductive Coupling of Nitroarenes
| Catalyst System | Coupling Partner | Reaction Type | Substrate Example | Yield (%) | Reference |
| anti-Hexamethylphosphetane 1-oxide | Boronic acids | C-N Coupling | Nitro(hetero)arenes | High | [3] |
| anti-Hexamethylphosphetane 1-oxide | Anilines | N-N Coupling | Nitroarenes | High | [4] |
| Sterically-reduced phosphetane | Arylboronic acids | C-N Coupling | Nitroalkanes | High | [5] |
Table 3: Para-Selective C-H Functionalization of Aniline Derivatives
| Catalyst System | Coupling Partner | Reaction Type | Substrate Example | Yield (%) | Selectivity (p:o) | Reference |
| Pd(OAc)₂ / S,O-Ligand | Alkenes (e.g., ethyl acrylate) | C-H Olefination | N,N-dimethylaniline | 71 | >19:1 | [6] |
| Pd(OAc)₂ / S,O-Ligand | Alkynes | C-H Alkynylation | N,N-dibenzylaniline | Good | Perfect | [7] |
Experimental Protocols
1. General Protocol for Organophosphorus-Catalyzed Reductive C-N Cross-Coupling
This protocol is adapted from the work of the Radosevich group for the reductive coupling of nitroarenes with boronic acids.[8]
-
Materials :
-
Nitroarene (1.0 equiv.)
-
Boronic acid (1.1-1.5 equiv.)
-
anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide (0.15 equiv.)
-
Phenylsilane (2.0 equiv.)
-
Anhydrous solvent (e.g., CPME or toluene)
-
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the nitroarene, boronic acid, and the phosphetane catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the phenylsilane.
-
Heat the reaction mixture to reflux (typically 100 °C) and stir for the required time (4-16 hours), monitoring the reaction progress by GC or TLC.
-
After cooling to room temperature, quench the reaction with an appropriate aqueous solution (e.g., 1 M NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. General Protocol for Pd/S,O-Ligand-Catalyzed Para-Selective C-H Olefination
This protocol is based on the para-selective C-H olefination of aniline derivatives.[6][9]
-
Materials :
-
Aniline derivative (1.0-1.5 equiv.)
-
Olefin (e.g., ethyl acrylate) (1.0 equiv.)
-
Pd(OAc)₂ (5 mol%)
-
S,O-Ligand (e.g., 3-methyl-2-(phenylthio)butanoic acid) (5 mol%)
-
Oxidant (e.g., PhCO₃tBu) (1.0 equiv.)
-
Solvent (e.g., DCE or AcOH)
-
-
Procedure :
-
To a reaction vessel, add the aniline derivative, olefin, Pd(OAc)₂, and the S,O-ligand.
-
Add the solvent and the oxidant.
-
Heat the reaction mixture to the specified temperature (e.g., 40-100 °C) and stir for the required duration (typically 6 hours). The reaction can often be performed under aerobic conditions.
-
Monitor the reaction by an appropriate method (e.g., ¹H NMR of the crude mixture).
-
Upon completion, cool the reaction mixture and purify directly by column chromatography to isolate the desired product.
-
Mandatory Visualization
The following diagrams illustrate the potential catalytic functionalization pathways for this compound.
Caption: Potential catalytic routes for functionalizing the target molecule.
Caption: A generalized experimental workflow for catalytic functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organophosphorus-Catalyzed Reductive Functionalization of Nitrocompounds via P(III)/P(V) Redox Couple [dspace.mit.edu]
- 5. Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, ensuring operational integrity and regulatory compliance.
The proper disposal of this compound, a halogenated nitroaromatic compound, is critical to ensure the safety of laboratory personnel and to protect the environment. Due to its chemical properties, this compound is classified as hazardous waste and must be managed according to strict protocols. This guide provides detailed, step-by-step procedures for its safe handling and disposal.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Halogenated nitroaromatic compounds are often toxic, irritant, and hazardous to the environment.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are essential.[1][2]
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[1]
-
Lab Coat: A flame-resistant lab coat is recommended.[1]
-
Respiratory Protection: If handling the compound outside of a chemical fume hood, a certified respirator is necessary.[1][3]
In case of accidental exposure, follow these emergency procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[1][2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][4]
Step-by-Step Disposal Protocol
All laboratory chemical waste must be treated as hazardous unless confirmed to be non-hazardous.[5] Therefore, this compound and any materials contaminated with it must be disposed of as hazardous waste.[5][6]
1. Waste Determination and Classification: The first step in proper disposal is to classify the waste. Based on its chemical structure (a halogenated nitroaromatic compound), this compound is considered hazardous. Generators of chemical waste are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4][7][8]
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof hazardous waste container that is compatible with the chemical.[6][9][10] Plastic containers are often preferred.[11] The container must be in good condition with no cracks or leaks and have a secure screw cap.[6][9]
-
Labeling: Affix a fully completed hazardous waste label to the container.[6][10] The label should clearly identify the contents, including the full chemical name "this compound," and any associated hazards.
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[9][11] The SAA should be inspected weekly for any signs of leakage.[9]
-
Segregation: It is crucial to segregate incompatible wastes to prevent violent reactions or the emission of flammable or poisonous gases.[5][6][9] Store this compound waste away from:
-
Container Management: Keep the waste container closed except when adding waste.[6][8] Do not fill the container beyond 90% of its capacity to allow for expansion.[12]
4. Requesting Waste Disposal:
-
Pickup Schedule: Once the container is full or has been accumulating for the maximum allowed time (which can vary by institution, often up to 9 or 12 months), a pickup request must be submitted to your institution's Environmental Health & Safety (EHS) department.[6][11]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste. This task must be performed by trained EHS staff.[5]
5. Disposal of Contaminated Materials and Empty Containers:
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound must also be treated as hazardous waste and placed in the designated waste container.[5][6]
-
Empty Containers: An empty container that held this compound must be triple-rinsed. The rinsate should be collected as hazardous waste.[5][10] After rinsing and defacing the original label, the container may be disposed of as regular trash, but always check with your institution's specific guidelines.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (General Hazardous Waste) | 55 gallons | [5][11] |
| Maximum Accumulation Volume (Acutely Toxic Waste) | 1 quart (liquid) or 1 kilogram (solid) | [5][11] |
| Maximum Accumulation Time | Up to 12 months (if volume limits are not exceeded) | [11] |
| Container Fill Level | Do not exceed 90% capacity | [12] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Final Disposal Method
The ultimate disposal of this compound will be carried out by a licensed hazardous waste disposal facility. A common method for such organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2][13]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks and fostering a secure working environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. fishersci.com [fishersci.com]
- 8. mtu.edu [mtu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. ethz.ch [ethz.ch]
- 13. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. Adherence to these protocols is crucial for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the potential hazards of this compound, which is presumed to be toxic and an irritant based on analogous compounds.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact and absorption. Aromatic amines can often be absorbed through the skin.[1] |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields are mandatory. A face shield should be worn when there is a potential for splashing.[1][2] | Protects eyes from dust particles and splashes of solutions containing the compound.[1] |
| Skin and Body Protection | A flame-resistant laboratory coat worn over personal clothing that fully covers the arms and legs.[1] | Protects the skin from accidental spills and contamination.[1] |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[1] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or equivalent) or a full-face respirator may be necessary.[1][3][4] | Prevents the inhalation of airborne dust or aerosols, which is a primary route of exposure.[1] |
Operational Plan: Safe Handling and Disposal
A systematic approach is essential for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation:
-
Handling:
-
Always handle the chemical within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools and explosion-proof equipment where necessary, as fine dust dispersed in the air may ignite.[7][8]
-
Prevent all contact with skin and eyes by wearing the appropriate PPE.[4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[9][10]
-
Wash hands thoroughly with soap and water after handling.[6][9]
-
-
Storage:
Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a dedicated, labeled, and sealed container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through an approved hazardous waste disposal program.[3][9]
-
Do not dispose of it down the drain or in regular trash.[6]
-
One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
All disposal activities must comply with local, state, and federal regulations.[6]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12] |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6][13] |
Chemical Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. 2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE - Safety Data Sheet [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
